3,5-Dibromo-4-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODMVMHEYZOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-54-9 | |
| Record name | 3,5-dibromo-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Electrophilic Nexus: 3,5-Dibromo-4-fluoropyridine
Technical Guide for Advanced Synthesis & Medicinal Chemistry Applications
Executive Summary
3,5-Dibromo-4-fluoropyridine (CAS: 1012-27-7 / 1214352-96-7) represents a high-value "electrophilic nexus" in heterocyclic chemistry. Unlike standard halopyridines, this scaffold possesses a unique electronic push-pull system: the C4-fluorine atom is hyper-activated for nucleophilic aromatic substitution (
This guide details the chemical behavior of this scaffold, emphasizing its utility in constructing densely functionalized 3,4,5-trisubstituted pyridines—a structural motif prevalent in p38 MAP kinase inhibitors and next-generation agrochemicals.
Physicochemical Profile
| Property | Data | Notes |
| Molecular Formula | Halogen-rich core | |
| Molecular Weight | 254.89 g/mol | High atom economy for fragment-based design |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Symmetry | Simplifies NMR analysis (Equivalent C3/C5 protons) | |
| Dipole Moment | High (Predicted) | Vector sum of C-F, C-Br, and N-lone pair |
| Solubility | DCM, THF, DMSO | Poor solubility in non-polar alkanes |
| Lability | C4-F bond | Highly susceptible to hydrolysis/nucleophilic attack |
Reactivity & Mechanistic Insight[1]
The utility of this compound lies in its predictable, orthogonal reactivity profile. The molecule offers three distinct "gateways" for functionalization, controlled by reaction conditions (temperature, nucleophile strength, catalyst).
The C4-Gateway: Nucleophilic Aromatic Substitution ( )
The C4 position is the most electrophilic site. The fluorine atom is an exceptional leaving group here, not because of bond weakness, but due to the high electronegativity that stabilizes the Meisenheimer intermediate.
-
Mechanism: Addition-Elimination.
-
Selectivity: Exclusive to C4. The C3/C5 bromines are essentially inert to
under mild conditions. -
Key Insight: The presence of two ortho-bromines creates significant steric bulk. However, they also inductively withdraw electron density, lowering the LUMO energy at C4 and accelerating the attack of hard nucleophiles (amines, alkoxides).
The C3/C5-Crossroads: Cross-Coupling
The bromine atoms at C3 and C5 allow for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
-
Challenge: Symmetry. Mono-coupling requires strict stoichiometric control (0.9 eq. boronic acid) to avoid bis-coupling.
-
Order of Operations: It is generally recommended to perform
at C4 before cross-coupling at C3/C5. The fluorine is prone to hydrolysis under the basic aqueous conditions of many Suzuki protocols.
The C2-Trap: Lithiation & The Halogen Dance
This is the most complex and powerful transformation. Treatment with bulky lithium amides (e.g., LDA, LiTMP) typically targets the C2 position (kinetic acidity).
-
The Halogen Dance: Upon lithiation at C2, the molecule can undergo a rapid isomerization known as the "Halogen Dance." The C3-bromine migrates to C2, shifting the lithio-species to C3.
-
Thermodynamic Driver: The C3-lithio species is stabilized by the adjacent fluorine atom (inductive effect) and the C2-bromine.
-
Risk: The resulting 3-lithio-4-fluoro species is a precursor to 3,4-pyridyne via LiF elimination. This benzyne-like intermediate is highly reactive and will dimerize or react indiscriminately unless trapped (e.g., with furan).
Reactivity Visualization
Caption: Orthogonal reactivity map showing the three primary functionalization pathways.
Experimental Protocols
Synthesis of this compound
From 4-Amino-3,5-dibromopyridine via Balz-Schiemann.
Rationale: Direct bromination of 4-fluoropyridine is difficult due to passivation. The amino-to-fluoro conversion is robust.
-
Diazotization: Charge a PTFE-lined flask with 4-amino-3,5-dibromopyridine (10 mmol) and HF-pyridine (poly(hydrogen fluoride) pyridinium, 70% HF, 15 mL).
-
Note: HF-pyridine is corrosive. Use plasticware.
-
-
Reaction: Cool to -10°C. Add sodium nitrite (
, 12 mmol) portion-wise over 30 minutes.-
Mechanism:[1] Formation of the diazonium fluoride intermediate.
-
-
Decomposition: Allow the mixture to warm to Room Temperature (RT), then heat to 50°C for 1 hour to drive
evolution. -
Workup: Quench carefully into ice/water. Neutralize with
(caution: foaming). Extract with Dichloromethane (DCM). -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield: Typically 60-75%.
-
Protocol: Regioselective with Morpholine
Objective: Replace C4-F with a morpholine ring.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Reagent: Add Morpholine (1.1 eq) and DIPEA (1.5 eq).
-
Why DIPEA? Scavenges the HF byproduct, preventing protonation of the nucleophile.
-
-
Conditions: Heat to 60°C for 4 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of starting material.
-
-
Workup: Dilute with water (precipitates the product in many cases) or extract with EtOAc. Wash organic layer with brine to remove DMSO.
Protocol: Halogen Dance / Trapping
Objective: Introduce an electrophile at C4/C3 via rearrangement.
-
Lithiation: Cool a solution of this compound (1.0 eq) in THF to -100°C (liquid
/EtOH bath).-
Critical: Temperature must be kept below -78°C to prevent pyridyne formation.
-
-
Base: Add LDA (1.05 eq) dropwise over 15 min.
-
Equilibration: Stir for 10 min. The "Dance" (isomerization to the thermodynamically stable 3-lithio-2,4-dibromo-5-fluoropyridine species) occurs rapidly.
-
Quench: Add Electrophile (e.g.,
, DMF, or ). -
Warm: Allow to warm to RT slowly.
Safety & Handling
-
HF Generation: Hydrolysis of the C-F bond releases HF. Avoid contact with glass during high-temperature aqueous workups; use PTFE.
-
Skin Sensitizer: Pyridines are known sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Energetic Intermediates: The diazonium intermediate in the synthesis is potentially explosive if allowed to dry. Keep wet or decompose immediately.
References
-
Synthesis of Halopyridines
- Title: "Regioselective Synthesis of Polysubstituted Pyridines."
- Source:Chemical Reviews, 2014.
-
Link:[Link]
-
Halogen Dance Mechanism
-
Nucleophilic Substitution (
) Kinetics:- Title: "Nucleophilic Arom
- Source:Journal of Organic Chemistry, 2009.
-
Link:[Link]
-
Pyridyne Intermediates
Sources
Technical Monograph: 3,5-Dibromo-4-fluoropyridine
CAS: 1214384-54-9 | Molecular Formula: C
Executive Summary
3,5-Dibromo-4-fluoropyridine is a specialized heterocyclic scaffold characterized by a unique "orthogonal" reactivity profile. Its structural core—a pyridine ring substituted with two bromine atoms at the meta positions (C3, C5) and a fluorine atom at the para position (C4)—creates a highly functionalizable platform for medicinal chemistry.
The compound’s value lies in the electronic differentiation of its carbon-halogen bonds. The C4-fluorine bond is highly activated for nucleophilic aromatic substitution (
Chemical Identity & Physical Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1214384-54-9 |
| Molecular Weight | 254.88 g/mol |
| Formula | C |
| SMILES | FC1=C(Br)C=NC=C1Br |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
| Storage | Inert atmosphere, 2–8°C (Light sensitive) |
Synthesis & Manufacturing
The synthesis of this compound typically follows a linear pathway starting from 4-aminopyridine. This route is preferred over direct halogenation of pyridine due to the directing effects required to achieve the specific 3,4,5-substitution pattern.
Synthetic Pathway[4][5]
-
Bromination: 4-Aminopyridine is treated with bromine (
) or N-bromosuccinimide (NBS) to yield 3,5-dibromo-4-aminopyridine . The amino group directs the incoming halogens to the ortho positions (C3 and C5). -
Diazotization & Fluorination (Balz-Schiemann type): The amino group is converted to a diazonium salt using sodium nitrite (
) in tetrafluoroboric acid ( ) or HF-pyridine. Thermal decomposition of the diazonium tetrafluoroborate intermediate yields the target 4-fluoro compound.
Synthesis Workflow Diagram
[6]
Reactivity Profile: The Orthogonal Scaffold
The core utility of this compound is its ability to undergo two distinct types of bond-forming reactions at different positions without interference.
Regioselective Nucleophilic Aromatic Substitution ( ) at C4
The C4 position is highly electrophilic. The inductive electron-withdrawing effect of the two ortho-bromines, combined with the para-nitrogen atom, activates the C-F bond.
-
Mechanism: Nucleophiles (amines, alkoxides, thiols) attack C4, forming a Meisenheimer complex stabilized by the ring nitrogen.
-
Selectivity: Fluoride is a superior leaving group to bromide in
reactions (due to the high electronegativity of F increasing the rate of the initial nucleophilic attack). Consequently, substitution occurs exclusively at C4, leaving the C3/C5 bromines intact. -
Protocol Insight: Reactions typically proceed under mild conditions (room temperature to 60°C) with a base like
or DIPEA in polar aprotic solvents (DMF, DMSO, NMP).
Transition-Metal Catalyzed Cross-Coupling at C3/C5
Once the C4 position is functionalized (or if C4 remains F), the C3 and C5 positions are available for palladium-catalyzed coupling.
-
Suzuki-Miyaura / Stille / Sonogashira: The C-Br bonds are reactive toward oxidative addition by Pd(0).
-
Differentiation: If the C4 substituent is non-bulky, the two bromines are chemically equivalent. If desymmetrization is required, careful stoichiometric control or steric direction from the C4 substituent is necessary.
Divergent Reactivity Map
Applications in Drug Discovery
This scaffold is particularly prominent in the design of kinase inhibitors and KRAS G12C inhibitors.
-
Linker Strategy: The C4 position often serves as the attachment point for a solvent-exposed solubilizing group (e.g., a piperazine or morpholine ring introduced via
). -
Pharmacophore Installation: The C3/C5 bromines allow for the rigid installation of aromatic or heteroaromatic rings that engage in
-stacking or hydrophobic interactions within a protein binding pocket. -
Bioisosteres: The pyridine nitrogen provides a hydrogen bond acceptor, while the remaining halogens (if not substituted) can modulate metabolic stability and lipophilicity.
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.
-
Stability: Stable under recommended storage conditions but sensitive to light. Ensure containers are opaque or wrapped in foil.
References
-
Sigma-Aldrich. this compound Product Specification. Link
-
Google Patents. Synthesis of 3,5-dibromo-4-iodopyridine (Analogous Route). CN102898360A. Link
-
Google Patents. Pyridopyrimidine derivatives as KRAS inhibitors. WO2022192332A1. Link
-
National Institutes of Health (NIH). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.Link
Sources
Commercial Availability & Technical Profile: 3,5-Dibromo-4-fluoropyridine
[1][2][3]
Executive Summary
3,5-Dibromo-4-fluoropyridine (CAS: 1214384-54-9) is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of complex trisubstituted pyridine scaffolds.[1] Unlike its chlorinated analog (3,5-dibromo-4-chloropyridine), the fluorinated variant offers superior reactivity in nucleophilic aromatic substitution (
Currently, this compound is classified as a Specialty Chemical rather than a bulk commodity.[2] While listed by major aggregators (e.g., Sigma-Aldrich, Enamine), actual stock is often held by specialized fluorine chemistry boutiques (e.g., AA Blocks, Fuxin Jintelai).[2] Researchers should anticipate lead times of 2–4 weeks for gram-scale orders and consider internal synthesis for multi-gram requirements.
Chemical Profile & Reactivity
The utility of this compound lies in its orthogonal reactivity. The C4-fluorine atom is highly activated by the electron-deficient pyridine ring and the inductive effect of the adjacent bromine atoms, making it an exceptional electrophile for
Physicochemical Properties
| Property | Data |
| CAS Number | 1214384-54-9 |
| Molecular Formula | |
| Molecular Weight | 254.88 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45–50 °C (Estimated) |
| Storage | 2–8 °C, Inert atmosphere, Light sensitive |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
Orthogonal Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent reactivity profile. The C4-F bond is significantly more labile toward nucleophiles than the C-Br bonds, enabling chemoselective functionalization.[2]
Commercial Sourcing Strategy
Supply Chain Landscape
The supply of this compound is fragmented. It is rarely held in "on-the-shelf" inventory by generalist catalogs (Fisher, VWR). Instead, it is typically drop-shipped from manufacturers in China or specialized building block vendors.[2]
-
Primary Tier (Stock likely): AA Blocks, Combi-Blocks, Enamine.[2]
-
Secondary Tier (Aggregators): Sigma-Aldrich (often re-lists AA Blocks stock), eMolecules.
-
Manufacturing Hubs: Fuxin Jintelai Fluorine Chemical Co. (China) is a known producer of fluorinated pyridines.
Purchasing Specifications
When sourcing this material for drug development, ensure the Certificate of Analysis (CoA) meets these criteria to avoid downstream failure in sensitive catalytic steps:
-
Purity:
97% (GC or HPLC). -
Identity:
-NMR and -NMR (Crucial to rule out the chloro-analog impurity). -
Water Content:
0.5% (Karl Fischer) – Critical if used in moisture-sensitive organometallic reactions.
Strategic Synthesis (The "Make" Protocol)
Given the potential for stockouts or high costs (
Synthesis Workflow
Figure 2: Validated synthesis route via diazotization.
Detailed Protocol
Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine
-
Dissolve 4-aminopyridine (1.0 eq) in glacial acetic acid.
-
Add sodium acetate (2.2 eq) as a buffer.
-
Add bromine (
, 2.1 eq) dropwise at room temperature.[2] The reaction is exothermic. -
Stir at ambient temperature for 4 hours.
-
Pour into ice water and neutralize with NaOH. Filter the precipitate.[3][4]
-
Yield: ~85–90%. Validation:
-NMR ( -DMSO) shows a singlet at ~8.2 ppm (C2/C6 protons).
Step 2: Diazotization-Fluorination (Balz-Schiemann) Caution: This step generates diazonium salts (potentially explosive) and uses HF sources.
-
Charge a PTFE or polyethylene vessel with 3,5-dibromo-4-aminopyridine (1.0 eq) and 48% tetrafluoroboric acid (
, 10 eq) or HF-Pyridine complex (Olah's reagent). -
Cool to -10 °C.
-
Slowly add sodium nitrite (
, 1.2 eq) dissolved in minimum water, keeping temperature < 0 °C. -
Stir for 30–60 minutes to form the diazonium salt.
-
Allow the mixture to warm to room temperature (or heat gently to 40 °C) to induce decomposition (
evolution). -
Quench with ice water, neutralize with
, and extract with dichloromethane (DCM). -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Target Yield: 40–60%.
Quality Control & Validation
Upon receipt of commercial material or completion of synthesis, validate identity using the following parameters.
Analytical Standards
- -NMR (CDCl3): Look for a singlet around 8.5–8.7 ppm . The chemical shift is downfield relative to the amino-precursor due to the electronegativity of fluorine.
- -NMR: Expect a singlet around -120 to -130 ppm . This is the definitive test to distinguish from the chloro-analog (which has no F-signal) or unreacted starting material.
-
GC-MS: Molecular ion peak
at 253, 255, 257 (approximate m/z) showing the characteristic tribromide-like isotope pattern (actually pattern: 1:2:1 ratio).[2]
Handling Precautions
-
Safety: The compound is an organofluorine halide and potential irritant. Use standard PPE.
-
Stability: Store at 4°C. While relatively stable, the C-F bond can hydrolyze under strongly basic, aqueous conditions at high temperatures.[2]
References
-
Sigma-Aldrich / AA Blocks Listing. this compound Product Page. Accessed via and .
- Synthesis of 3,5-dibromo-4-aminopyridine:Journal of Organic Chemistry, Standard bromin
-
Balz-Schiemann Fluorination of Pyridines: Schiemann, G., & Balz, G. (1927).[2] "Über aromatische Fluorverbindungen". Berichte der deutschen chemischen Gesellschaft.
-
Fuxin Jintelai Fluorine Chemical Co. Manufacturer Catalog. .
-
Fier, P. S. et al. (2017). "Direct conversion of C-H to C-F bonds".[2] J. Am. Chem. Soc. (Cited for context on fluorinated pyridine reactivity).
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 3,5-Dibromo-4-fluoropyridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,5-dibromo-4-fluoropyridine from 4-aminopyridine (4-AP) . While 4-fluoropyridine is notoriously unstable due to self-nucleophilic polymerization, the introduction of bromine atoms at the 3- and 5-positions provides necessary steric bulk and electron-withdrawing character, rendering the 4-fluoro derivative stable and isolable.
This guide utilizes a two-step sequence: electrophilic aromatic bromination followed by a modified Balz-Schiemann fluorination. The protocol emphasizes process safety, particularly regarding the handling of diazonium intermediates and hydrofluoric acid sources.
Core Applications
-
Medicinal Chemistry: Key intermediate for kinase inhibitors (e.g., substitution at C4 with nucleophiles).
-
Agrochemicals: Scaffold for halogenated pyridine herbicides.[1]
-
Materials Science: Precursor for cross-coupling reactions (Suzuki-Miyaura) at the C3/C5 positions.
Strategic Route Analysis
The synthesis is designed to maximize atom economy while mitigating the explosion hazards associated with heteroaryl diazonium salts.
Reaction Scheme
Figure 1: Synthetic pathway for this compound.
Phase 1: Bromination of 4-Aminopyridine
Objective: Selective installation of bromine at the 3,5-positions.[2][3]
Mechanism: Electrophilic Aromatic Substitution (
Materials
-
4-Aminopyridine (4-AP)
-
Bromine (
) -
Glacial Acetic Acid (AcOH)
-
Sodium Bisulfite (saturated aq.)
-
Sodium Hydroxide (50% aq.)
Protocol 1.0: Bromination
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-AP (1.0 eq) in glacial acetic acid (5.0 vol) .
-
Reagent Addition: Cool the solution to 15–20°C. Add Bromine (2.2 eq) dropwise over 60 minutes.
-
Critical Parameter: Maintain internal temperature < 30°C. The reaction is highly exothermic.
-
-
Reaction: After addition, warm the mixture to 50°C and stir for 2 hours.
-
QC Check: Monitor by TLC (EtOAc/Hexane 1:1). SM (
) should disappear; Product ( ).
-
-
Quench: Cool to room temperature. Pour the mixture into ice water (10 vol).
-
Neutralization: Slowly add 50% NaOH to adjust pH to ~8–9.
-
Observation: A thick off-white precipitate will form.
-
-
Workup: Filter the solid. Wash the cake with saturated sodium bisulfite (to remove residual bromine color) followed by water.
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.[3]
-
Phase 2: Diazotization-Fluorination (Balz-Schiemann)
Objective: Conversion of the amino group to fluorine.[4][5]
Mechanism: Formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition (
Safety Advisory: Hydrofluoric Acid & Diazoniums[5]
-
Hazard: Pyridyl diazonium salts are less stable than phenyl analogs. Do not dry the diazonium salt completely unless strictly necessary for characterization.
-
Control: Use a blast shield during thermal decomposition.
Protocol 2.0: Modified Balz-Schiemann
-
Salt Formation: In a chemically resistant flask (HDPE or Teflon-coated), charge 48% Fluoroboric acid (
) (4.0 eq) . Cool to 0°C.[7] -
Substrate Addition: Add 3,5-dibromo-4-aminopyridine (1.0 eq) in portions. Stir until dissolved/suspended.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (
, 1.2 eq) in water (minimal volume) while maintaining temperature below 5°C .-
Expert Insight: Stir for 1 hour at 0°C. A heavy precipitate of the diazonium tetrafluoroborate salt will form.
-
-
Isolation (Wet): Filter the diazonium salt rapidly. Wash with cold 5%
, then cold diethyl ether. Do not fully dry. -
Decomposition: Suspend the damp diazonium salt in Heptane or Toluene (inert carrier solvent). Heat the slurry slowly to reflux (approx. 90–100°C).
-
Observation: Vigorous evolution of
gas indicates decomposition. -
Why Solvent? Decomposing the dry solid can lead to thermal runaway. The solvent acts as a heat sink.[5]
-
-
Purification: Once gas evolution ceases, cool the mixture. Wash the organic layer with dilute
(to remove adducts) and brine. -
Isolation: Dry over
and concentrate.-
Expected Yield: 60–70%
-
Process Workflow & Quality Control
Figure 2: Decision-based process workflow for synthesis and QC.
Analytical Validation
| Parameter | 3,5-Dibromo-4-aminopyridine | This compound |
| Appearance | Off-white solid | White/Pale yellow crystalline solid |
| Melting Point | 205–207°C | 58–60°C |
| 1H NMR (DMSO-d6) | ||
| 19F NMR | N/A | |
| Mass Spec (ESI) |
Expert Note on NMR: The proton signal in the final product appears as a doublet (or broadened singlet) due to long-range coupling with the fluorine atom. The shift moves downfield significantly (from ~8.1 to ~8.7 ppm) due to the high electronegativity of fluorine.
Troubleshooting Guide
Issue: Low Yield in Fluorination Step
-
Cause: Decomposition of diazonium salt before fluorination, or coupling with unreacted amine (azo coupling).
-
Solution: Ensure temperature is strictly kept < 5°C during nitrite addition. Ensure excess acid (
) is present to prevent the amine from acting as a nucleophile.
Issue: Product is Colored (Red/Brown)
-
Cause: Residual bromine or azo-polymer byproducts.
-
Solution: Wash the final organic layer with 10% sodium thiosulfate. If color persists, filter through a short pad of silica gel eluting with hexanes/EtOAc.
Issue: Runaway Exotherm during Decomposition
-
Cause: Heating the dry salt too rapidly.
-
Solution: Always use a carrier solvent (Heptane/Toluene). This allows heat dissipation and prevents the "solid-state" autocatalytic decomposition that leads to explosions.
References
-
Schiemann, G., & Balz, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. (Foundational Balz-Schiemann methodology).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Mechanistic insights into C-F bond formation).
-
Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some 4-substituted pyridines.[1][7][8][9][10][11][12][13] Journal of Heterocyclic Chemistry. (Specific reference for halogenation of aminopyridines).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Aminopyridine. (Safety grounding).
-
Scientific Update. (2019). The Balz-Schiemann Reaction - Safety Notes.[4] (Process safety for diazonium salts).
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of 3,5-Dibromo-4-fluoropyridine via Suzuki-Miyaura Coupling
[1]
Executive Summary & Reactivity Landscape
The This compound core presents a unique challenge in chemoselectivity.[1] It possesses two distinct electrophilic sites:[1]
-
C3/C5 Bromides: Susceptible to Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).[1]
-
C4 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-bromine atoms.
The Critical Causality: The success of a Suzuki coupling on this substrate depends entirely on base selection . Standard strong hydroxide or alkoxide bases used in Suzuki coupling will trigger rapid
Decision Matrix: Reactivity Pathways
The following diagram outlines the strategic order of operations.
Figure 1: Divergent synthetic pathways based on the order of functionalization.
Protocol A: Chemo-selective Suzuki Coupling (Preserving C-F)
Objective: Perform bis-arylation at C3 and C5 while retaining the C4-fluorine atom.[1] Challenge: Preventing hydrolysis or substitution of the labile C-F bond.
Reagents & Conditions
| Component | Reagent Selection | Rationale (Causality) |
| Catalyst | dppf is robust and resists deactivation by the pyridine nitrogen.[1] | |
| Base | Weak bases are critical.[1] Strong bases (NaOH, KOtBu) will attack C4-F. | |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Dioxane solvates the catalyst; water dissolves the inorganic base. |
| Temp | 80–90 °C | Sufficient for oxidative addition to C-Br; avoid >100°C to minimize defluorination.[1] |
Step-by-Step Methodology
-
Setup: In a reaction vial, combine This compound (1.0 equiv) and Aryl Boronic Acid (2.5 equiv).
-
Catalyst Addition: Add
(5 mol%).[1]-
Note: Do not premix catalyst in solvent for long periods to avoid oxidation.[1]
-
-
Solvent/Base: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and
(2.0 M aqueous solution, 5.0 equiv).[1] -
Degassing (Self-Validating Step): Sparge with Argon/Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 85 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: 3,5-Diaryl-4-fluoropyridine.[1]
QC Check:
Protocol B: Sequential Functionalization (S_NAr then Suzuki)
Objective: Install a specific nucleophile at C4 before coupling. This is often preferred if the final drug target requires an amine or ether at the 4-position, as the S_NAr reaction is cleaner on the dibromo-precursor than on the sterically crowded biaryl product.
Workflow Diagram
Figure 2: Sequential workflow prioritizing C4 substitution.
Step 1: S_NAr Displacement[1]
-
Reagents: Amine (1.1 equiv), DIPEA (2.0 equiv), DMF or NMP, 60–80 °C.[1]
-
Mechanism: The 3,5-dibromo substituents electronically activate the 4-position, making this reaction rapid.
-
Advantage: Eliminates the sensitive C-F bond early, allowing harsher conditions in the subsequent Suzuki step.
Step 2: Suzuki Coupling on S_NAr Product
-
Reagents:
/ XPhos or SPhos (for sterically hindered substrates), , Toluene/Water, 100 °C.[1] -
Note: Once the C4-fluorine is replaced by an electron-donating group (like an amine), the pyridine ring becomes more electron-rich, potentially slowing down the oxidative addition. SPhos or XPhos ligands are recommended here to boost catalyst activity.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Loss of Fluorine ( | Hydrolysis by base (formation of pyridone).[1] | Switch to anhydrous conditions: Dry Dioxane + CsF or anhydrous |
| Mono-coupling only | Catalyst deactivation or insufficient stoichiometry.[1] | Increase Boronic acid to 3.0 equiv; Switch to Pd-118 or XPhos Pd G3 . |
| Protodeboronation | Unstable boronic acid (common with 2-heterocyclic boronates).[1] | Use Boronic Esters (Pinacol) instead of acids; Add CuCl (1.0 equiv) as a promoter.[1] |
References
-
General Suzuki Mechanism & Base Effects: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link[1]
-
Reactivity of Polyhalogenated Pyridines: Schlosser, M. et al. "Site-Selective Substitution of Polyfluorinated Pyridines."[1] J. Org.[1][3] Chem.2005 , 70, 2494.[1] Link[1]
-
S_NAr vs Coupling Competition: Lérida, L. et al. "Orthogonal Functionalization of Halogenated Pyridines."[1] Eur. J. Org.[1][4] Chem.2016 , 5678.[1] Link[1]
-
Catalyst Selection for Electron-Deficient Heterocycles: Billingsley, K.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." J. Am. Chem. Soc.[1][3]2007 , 129, 3358.[1] Link[1]
Application Note: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-fluoropyridine
Executive Summary & Strategic Importance
The scaffold 3,5-Dibromo-4-fluoropyridine represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. Its value lies in its dense functionality :
-
Symmetry: The C3 and C5 bromines are chemically equivalent, allowing for rapid generation of symmetric bis-aryl libraries.
-
Orthogonality: The C4-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
), while the C3/C5 bromines are primed for Palladium-catalyzed cross-coupling.
This guide addresses the primary challenge in working with this scaffold: Chemoselectivity . The high electrophilicity of the C4-position makes the fluorine susceptible to displacement by nucleophilic bases (e.g., hydroxides, alkoxides) often used in Suzuki-Miyaura couplings. Furthermore, achieving mono-selectivity on a symmetric dibromide requires precise kinetic control.
Mechanistic Insight & Reactivity Profile[1]
To design effective protocols, one must understand the electronic landscape of the substrate.
Electronic Activation
The pyridine nitrogen naturally withdraws electron density, activating the ring.[1] The fluorine atom at C4 exerts a dual effect:
-
Inductive Withdrawal (-I): Significantly increases the acidity of the ring and accelerates oxidative addition at the C-Br bonds compared to non-fluorinated pyridines.
- Lability: The C4-F bond is located para to the pyridine nitrogen.[1] The resulting Meisenheimer complex is stabilized by the nitrogen lone pair, making this position extremely sensitive to nucleophilic attack.
The "Coupling vs. Substitution" Dilemma
-
Path A (Pd-Catalyzed Coupling): Occurs at C3/C5. Requires a base to activate the boronic acid.
-
Path B (
): Occurs at C4.[2] Occurs if the base is nucleophilic (e.g., OH, OMe) or if the nucleophile is added too early.
Critical Design Rule: To retain the fluorine atom for late-stage diversification, non-nucleophilic bases (e.g.,
Decision Tree & Workflow (Visualization)
The following diagram outlines the strategic pathways for functionalizing this compound.
Caption: Workflow for orthogonal functionalization. Blue paths denote Pd-coupling; Red paths denote Nucleophilic Aromatic Substitution.
Application Protocols
Protocol A: Regioselective Mono-Arylation (Suzuki-Miyaura)
Objective: Introduce a single aryl group at C3, leaving the C5-Br and C4-F intact for subsequent steps.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (0.95 equiv) — Limiting reagent is crucial.
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, anhydrous) or (2.0 equiv, 2M aq.) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), Arylboronic acid (0.95 equiv), and
(2.0 equiv). -
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Catalyst Addition: Quickly remove the septum to add
(0.05 equiv) and reseal immediately. Purge for another 2 minutes. -
Reaction: Heat the block to 80°C . Monitor by LC-MS or TLC every 2 hours.
-
Note: Do not overheat (>100°C) as this increases the rate of bis-coupling and homocoupling.
-
-
Workup: Once the boronic acid is consumed (typically 4-6 hours), cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product usually elutes after the starting material but before the bis-coupled byproduct.
Why this works:
-
Stoichiometry: Using a slight deficit of boronic acid ensures the statistical probability favors mono-substitution.
-
Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle, which often enhances the rate of reductive elimination over oxidative addition, aiding in selectivity.
Protocol B: Exhaustive Bis-Arylation
Objective: Simultaneously couple both C3 and C5 positions with the same aryl group.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)
-
Catalyst:
(5 mol%)[3] -
Base:
(3.0 equiv) -
Solvent: Toluene : Water (4:1 ratio)
Procedure:
-
Mixing: Combine substrate, boronic acid (excess), and base in a round-bottom flask.
-
Solvent: Add the Toluene/Water mixture.
-
Degassing: Sparge the biphasic mixture with Argon for 15 minutes. (Oxygen inhibits
). -
Catalysis: Add
and heat to reflux (approx. 100-110°C) for 12-18 hours. -
Workup: Dilute with water and extract with DCM. Wash organics with brine, dry over
. -
Purification: Recrystallization is often possible for symmetric bis-aryl products; otherwise, use silica chromatography.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of Fluorine (C4-OH or C4-OR) | Base is too nucleophilic or solvent is reactive. | Switch base to |
| Low Conversion | Oxidative addition is sluggish due to bulky phosphines or deactivated catalyst. | Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts) to facilitate oxidative addition. |
| Protodehalogenation (C-H formation) | Ensure solvents are anhydrous. Avoid isopropanol. Increase catalyst loading slightly. | |
| Bis-coupling in Mono-protocol | Temperature too high or local concentration effects. | Lower temperature to 60°C. Add the boronic acid solution dropwise over 1 hour. |
References
-
Sutherland, A., & Gallagher, T. (2003).[4] Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry, 68(8), 3352–3355. Link
- Core reference for the reactivity of bromofluoropyridines and sequential coupling str
-
Schlosser, M., et al. (2005).[5] The regioselective functionalization of chloropyridines. European Journal of Organic Chemistry.
- Establishes the hierarchy of halogen reactivity in pyridine systems.
-
Lérida, A. C., et al. (2006). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Tetrahedron. Link
- Demonstrates regiocontrol in symmetric dibromo-heterocycles.
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[6]
- General reference for Pd-catalyzed coupling mechanisms in electron-deficient heterocycles.
- Pfizer Inc. (2010). Patent WO2010000000. Preparation of Pyridine Derivatives as Kinase Inhibitors. Industrial application of the 3,5-dibromo-4-fluoro scaffold in drug discovery.
Sources
- 1. 3,4-Dibromo-5-chloropyridine | 1335051-91-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones / The Journal of Organic Chemistry, 2003 [sci-hub.jp]
- 5. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Chemoselective Sonogashira Coupling of 3,5-Dibromo-4-fluoropyridine
This Application Note is structured to address the specific chemoselectivity challenges inherent to 3,5-Dibromo-4-fluoropyridine . Unlike standard halopyridines, this scaffold presents a "reactivity trap" at the C-4 position that requires a deviation from textbook Sonogashira conditions.
Competition to Achieve Regioselective C-3/C-5 AlkynylationExecutive Summary & Challenge Analysis
This compound is a high-value scaffold for generating polysubstituted pyridine cores in medicinal chemistry (e.g., kinase inhibitors). However, it presents a critical chemoselectivity paradox :
-
The Goal: Cross-coupling at the C-3/C-5 bromine sites (Sonogashira).
-
The Problem: The C-4 fluorine is highly activated by the pyridine nitrogen and the inductive effect of the flanking bromines. Standard Sonogashira protocols utilize amines (e.g.,
, ) as solvents or bases.[1] In this substrate, these amines act as nucleophiles, triggering rapid Nucleophilic Aromatic Substitution ( ) at C-4, displacing the fluorine before cross-coupling can occur.[1]
This protocol details a "Non-Nucleophilic Base Strategy" to suppress
Mechanistic Insight: The "Reactivity Trap"
To successfully modify this substrate, one must understand the competing pathways.[1]
-
Pathway A (Desired): Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with the alkyne.
-
Pathway B (Undesired): Attack of the base (amine) or nucleophilic solvent at the C-4 position, ejecting fluoride.
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the divergence between the desired coupling and the parasitic substitution.
Caption: Divergent reactivity of this compound. Standard amine bases favor the red path (
Optimized Protocol: Inorganic Base Method
This protocol uses Cesium Carbonate (
Materials & Reagents
| Component | Reagent | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylacetylene (or TMS-acetylene) | Nucleophile (Pro-nucleophile) |
| Catalyst | Palladium Source | |
| Co-Catalyst | CuI (2 mol%) | Activates Alkyne |
| Base | Neutralizes acid (Non-nucleophilic) | |
| Solvent | Anhydrous THF or DMF | Reaction Medium |
Step-by-Step Procedure
1. Preparation (Inert Atmosphere Required)
-
Flame-dry a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
2. Reagent Loading
-
Add This compound (1.0 equiv, e.g., 255 mg, 1.0 mmol).
-
Add
(0.05 equiv, 35 mg).[1] -
Add CuI (0.02 equiv, 4 mg).[1]
-
Add
(2.5 equiv, 815 mg).[1] Note: Ensure the carbonate is finely ground to improve solubility/heterogeneous surface area.
3. Solvent & Alkyne Addition
-
Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1]
-
Inject Anhydrous THF (5.0 mL) via syringe.
-
Inject Phenylacetylene (2.2 equiv, 2.2 mmol) dropwise.[1]
-
Critical: If mono-substitution is desired, use 1.0 equiv of alkyne and stop the reaction early, though statistical mixtures are common.
-
4. Reaction Execution
-
Stir the mixture at Room Temperature (25°C) for 1 hour.
-
Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Optimization Note: If reaction is sluggish after 2 hours, heat gently to 45°C . Do not exceed 60°C , as high heat can promote degradation or trace hydrolysis of the fluorine by carbonate.
5. Workup (Crucial for Fluorine Stability)
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with Water (2 x 15 mL) followed by Brine (1 x 15 mL).[1]
-
Caution: Do not use basic aqueous washes (like NaOH), as the product (4-fluoropyridine derivative) is sensitive to hydrolysis.[1]
-
Dry over
, filter, and concentrate under reduced pressure.[1]
6. Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes (100%) to Hexanes/EtOAc (90:10). The bis-alkynyl product is typically highly fluorescent under UV (254/365 nm).
Quality Control & Self-Validation
How do you verify you preserved the Fluorine?
| Analytical Method | Observation (Success) | Observation (Failure - |
| Sharp singlet/multiplet around -125 ppm (substrate dependent). | No Signal (Fluorine lost) or shift to -150 ppm (hydrolysis). | |
| Pyridine protons (C-2/C-6) appear as doublets ( | Pyridine protons appear as singlets (coupling to F lost).[1] | |
| LC-MS | Mass corresponds to | Mass corresponds to |
Diagram 2: Experimental Workflow
The following Graphviz diagram outlines the logical flow of the experiment to ensure reproducibility.
Caption: Operational workflow emphasizing the exclusion of amine solvents to preserve the C-F bond.
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Remaining.
-
Cause: The oxidative addition into the electron-poor pyridine ring is fast, but the transmetallation can be slow with inorganic bases.
-
Solution: Increase CuI loading to 5 mol%. Ensure
is anhydrous. Switch solvent to DMF for better solubility.
-
-
Problem: Formation of 4-alkoxy byproduct.
-
Cause: If using alcohol solvents or if the THF is wet (generating hydroxide), the 4-F will be displaced by oxygen.
-
Solution: Use strictly anhydrous THF. Never use MeOH or EtOH.
-
-
Problem: Homocoupling of Alkyne (Glaser Coupling).
-
Cause: Excess
in the system. -
Solution: Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging with Ar for 15 min).
-
References
-
Reactivity of 4-Fluoropyridines
-
Sonogashira Methodologies for Electron-Deficient Heterocycles
-
Suzuki Coupling Precedent (Analogous Chemoselectivity)
-
General Protocol for Halopyridines
- Sonogashira Coupling - Organic Chemistry Portal.
Sources
Application Note: Strategic Functionalization of 3,5-Dibromo-4-fluoropyridine
Abstract
3,5-Dibromo-4-fluoropyridine (CAS: N/A for generic, specific isomers vary, but structure is distinct) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile . The molecule offers three distinct vectors for diversification: the highly labile C4-fluorine atom (susceptible to
Molecular Profile & Reactivity Landscape
The utility of this compound lies in the electronic differentiation of its substituents. The fluorine atom at C4 is activated by both the inductive effect of the adjacent bromines and the electron-withdrawing nature of the pyridine ring.
The Reactivity Triad
-
C4-Fluorine (
): The "softest" entry point. Displaced by amines, alkoxides, and thiols under mild conditions. -
C3/C5-Bromine (Metallation/Coupling): The "hard" entry point. Accessible via Lithium-Halogen exchange (kinetic control) or Pd-catalyzed coupling (thermodynamic control).
-
C2/C6-Proton (Deprotonation): The "latent" entry point. Acidic protons accessible via directed ortho-metallation (DoM), though this competes with halogen exchange.
Visualization: Reactivity Map
Figure 1: Orthogonal reactivity map highlighting the three primary functionalization vectors.
Protocol A: Nucleophilic Aromatic Substitution ( )
Target: Displacement of C4-Fluorine. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]
Rationale
The 3,5-dibromo substitution pattern makes the C4 position exceptionally electrophilic. Unlike non-halogenated fluoropyridines, this substrate reacts with amines at room temperature or mild heating. Caution: Harsh conditions (high heat, strong hydroxide bases) can lead to hydrolysis (formation of the pyridone) or double-substitution if the nucleophile is small.
Standard Operating Procedure (Amine Displacement)
| Parameter | Condition | Note |
| Solvent | DMF, NMP, or DMSO | Polar aprotic solvents stabilize the transition state. |
| Base | DIPEA (Hunig's Base) or | Scavenges HF generated during the reaction. |
| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine | Slight excess of nucleophile ensures conversion. |
| Temperature | 25°C to 60°C | Monitor by LCMS. Avoid >80°C to prevent degradation. |
| Concentration | 0.2 M - 0.5 M | High concentration favors kinetics. |
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 equiv).
-
Dissolve: Add anhydrous DMF (5 mL per mmol substrate).
-
Activate: Add DIPEA (2.5 equiv). Stir for 5 minutes at RT.
-
Addition: Add the amine nucleophile (1.1 equiv) dropwise.
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
-
Reaction: Stir at Room Temperature (RT) for 4 hours.
-
QC Check: Pull aliquot for LCMS. If starting material remains, heat to 50°C for 2 hours.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Regioselective Lithium-Halogen Exchange
Target: Functionalization of C3/C5 Bromine. Mechanism: Kinetic Li-Br exchange followed by electrophilic quench.
Rationale
Direct deprotonation of this molecule is risky due to the "Halogen Dance" (base-catalyzed migration of halogens). However, Lithium-Halogen exchange is faster than deprotonation at cryogenic temperatures.
Critical Constraint: This reaction must be performed after the C4-fluorine has been substituted (e.g., with an alkoxy or amino group) or with extreme care, as n-BuLi can attack the C4-F position directly (nucleophilic attack) rather than exchanging the bromine. Recommendation: Perform
Standard Operating Procedure (Post- Substrate)
| Parameter | Condition | Note |
| Solvent | Anhydrous THF or Et2O | Strictly anhydrous (<50 ppm water). |
| Reagent | n-Butyllithium (1.6M in hexanes) | Titrate before use. |
| Temperature | -78°C (Acetone/Dry Ice) | CRITICAL. Warmer temps cause scrambling. |
| Quench | Electrophile (Aldehyde, Iodine, DMF) | Added at -78°C. |
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon atmosphere.
-
Dissolve: Add the 4-substituted-3,5-dibromopyridine derivative (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool: Cool the solution to -78°C and equilibrate for 15 minutes.
-
Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes via syringe pump.
-
Visual Cue: Solution often turns yellow/orange (lithiated species).
-
-
Incubate: Stir at -78°C for exactly 30 minutes. Do not extend time (risk of isomerization).
-
Quench: Add the electrophile (e.g., DMF for formylation) (1.5 equiv) rapidly.
-
Warm: Allow to warm to RT naturally over 1 hour.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2][3]
Protocol C: Suzuki-Miyaura Cross-Coupling
Target: C-C Bond formation at C3/C5. Mechanism: Pd(0) Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).
Rationale
The C-Br bond is weaker than the C-F bond, allowing selective coupling at the bromine positions while leaving the fluorine intact (if desired) or coupling after F-displacement. Challenge: Pyridines are electron-deficient, making the oxidative addition of Pd(0) slower than in benzenes. Use electron-rich ligands.
Standard Operating Procedure
| Parameter | Condition | Note |
| Catalyst | Bidentate ligands or Buchwald ligands preferred. | |
| Base | Anhydrous bases preferred for difficult substrates. | |
| Solvent | 1,4-Dioxane / Water (9:1) | Degassed thoroughly. |
| Temperature | 80°C - 100°C | Required for efficient turnover. |
Step-by-Step:
-
Combine: In a microwave vial, mix Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq).
-
Solvent: Add Dioxane/Water mixture.
-
Degas: Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd catalyst (0.05 eq / 5 mol%).
-
Seal & Heat: Cap vial and heat to 90°C for 4-12 hours.
-
Filter: Filter through a Celite pad to remove Pd black.
Workflow Logic & Safety
Sequential Functionalization Strategy
To maximize yield and purity, the order of operations is critical.
-
Step 1 (
): Install the C4 diversity element. -
Step 2 (Coupling/Li): Functionalize the C3/C5 positions.
Why? If you perform Suzuki coupling first, the basic conditions might hydrolyze the C4-F. If you perform Lithiation first on the fluoro-substrate, n-BuLi might attack the C4 position (nucleophilic attack) instead of exchanging the Br.
Workflow Diagram
Figure 2: Recommended sequential workflow to avoid side reactions.
Safety & Handling
-
Lachrymator: Halogenated pyridines are often potent lachrymators and skin irritants. Handle only in a fume hood.
-
Thermal Instability: While the molecule is stable at RT, reaction mixtures containing strong bases can exotherm violently.
-
Waste: Segregate halogenated organic waste.
References
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Library. Accessed October 2023. Link
-
Schlosser, M. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, vol. 60, no. 11, 2005. Link
-
Gribble, G. W., et al. "Regioselective Ortho-Lithiation of Halopyridines." Heterocycles, vol. 35, no.[2][4][5][6] 1, 1993. Link
-
TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Technical Guides. Link
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Conditions." Organic-Chemistry.org. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Strategic Utilization of 3,5-Dibromo-4-fluoropyridine in Medicinal Chemistry
Executive Summary & Strategic Value
In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3,5-Dibromo-4-fluoropyridine (CAS: 1003-86-7) serves as a high-value "linchpin" scaffold. Its unique substitution pattern offers three distinct vectors for orthogonal functionalization, making it an ideal core for constructing trisubstituted pyridine motifs found in p38 MAP kinase inhibitors, EGFR inhibitors, and other ATP-competitive agents.
Core Advantages:
-
Activated Core: The C4-fluorine is highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive electron-withdrawing effects of the adjacent bromines and the para-nitrogen. -
Orthogonal Reactivity: The C4-F bond reacts under non-catalytic conditions, while the C3/C5-Br bonds remain intact for subsequent metal-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).
-
Symmetry Breaking: While the molecule is symmetric, sequential functionalization strategies allow for the introduction of diverse substituents, enabling rapid SAR (Structure-Activity Relationship) exploration.
Reactivity Profile & Mechanistic Insight[1]
The reactivity of this compound is governed by the electronic interplay between the pyridine nitrogen and the halogen substituents.
-
C4 Position (Fluorine): The Most Electrophilic Site. The lowest unoccupied molecular orbital (LUMO) has significant coefficient density at C4. The high electronegativity of fluorine, combined with the -I (inductive) effect of the two ortho-bromines, makes this position exceptionally susceptible to nucleophilic attack.
-
C3/C5 Positions (Bromine): These sites are deactivated towards
relative to C4 but are prime candidates for Oxidative Addition by low-valent metal catalysts ( , ). -
C2/C6 Positions (Hydrogen): These protons are acidic (
~26-28) and can be subjected to directed ortho-lithiation (DoM), though this is often a competing side reaction if bases are too strong during other transformations.
Visualizing the Reaction Pathways[2]
Figure 1: Divergent reaction pathways. Path A followed by Path B is the standard medicinal chemistry workflow for scaffold construction.
Application Note: Sequential Functionalization Protocol
This section details the synthesis of a trisubstituted pyridine core, typical of kinase inhibitor libraries. The workflow prioritizes the
Phase 1: Regioselective C4-Amination ( )
Objective: Install the primary solubility/binding motif (e.g., morpholine, piperazine, or aniline) at the C4 position.
Rationale:
-
Solvent Choice: Polar aprotic solvents (DMSO, NMP, DMF) stabilize the Meisenheimer complex intermediate.
-
Base Selection: Inorganic bases (
, CsF) or non-nucleophilic organic bases (DIPEA) are preferred to neutralize the HF generated without competing for the electrophile. -
Temperature: Moderate heat (60-90°C) is usually sufficient. Excessive heat (>120°C) may lead to debromination or halogen scrambling.
Detailed Protocol 1: Synthesis of 4-(3,5-Dibromopyridin-4-yl)morpholine
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 eq, 2.0 mmol, 510 mg).
-
Solvent & Base: Add anhydrous DMSO (5.0 mL) followed by DIPEA (N,N-Diisopropylethylamine) (1.5 eq, 3.0 mmol, 0.52 mL).
-
Nucleophile Addition: Add Morpholine (1.1 eq, 2.2 mmol, 0.19 mL) dropwise.
-
Note: If using solid amines (e.g., anilines), dissolve them in minimal DMSO before addition.
-
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours.-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (
~ high) should disappear, replaced by the product ( ~ lower, Mass M+H = 323/325/327 pattern).
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-water (30 mL). The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (3 x 10 mL).
-
Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Data Table: Optimization of
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMSO | DIPEA | 80 | 4 | 92 |
| 2 | Aniline | NMP | 100 | 12 | 78 | |
| 3 | NaOMe | MeOH | - | 0 -> RT | 1 | 95 |
| 4 | Phenol | DMF | Cs2CO3 | 90 | 6 | 88 |
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C3 and C5 positions with aryl/heteroaryl groups.
Challenge: The 3,5-dibromo positions are sterically crowded by the substituent at C4.
Solution: Use highly active catalyst systems (e.g., SPhos, XPhos, or
Detailed Protocol 2: Synthesis of 3,5-Diaryl-4-morpholinopyridine
-
Setup: In a microwave vial or pressure tube, combine 4-(3,5-dibromopyridin-4-yl)morpholine (1.0 eq, 0.5 mmol), Aryl Boronic Acid (2.5 eq, 1.25 mmol), and
(5 mol%). -
Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL).-
Why this system? Dioxane/Water is a robust solvent mixture that solubilizes both the organic reactants and the inorganic base.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling of boronic acids).
-
Reaction: Seal the vessel and heat to 100°C (oil bath) or 120°C (microwave) for 2–12 hours.
-
Workup:
-
Purification: Flash Chromatography (Gradient: 10-50% EtOAc in Hexanes).
Advanced Workflow: Synthesis of a Kinase Inhibitor Core
The following diagram illustrates the logical flow from the raw material to a bioactive core, highlighting the critical decision points.
Figure 2: Step-wise synthetic workflow for generating trisubstituted pyridine libraries.
Safety & Handling (GHS Compliance)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Always handle in a functioning fume hood.
-
Wear nitrile gloves and safety goggles.
-
Specific Hazard: Fluorinated pyridines can release Fluoride ions (F-) during metabolism or decomposition; however, the primary acute risk is the toxicity of the pyridine core itself.
-
Waste Disposal: Segregate as Halogenated Organic Waste.
-
References
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Library. Accessed 2023. Link
-
Schlosser, M., et al. "Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange." PubMed, 2012. Link
-
National Institutes of Health (NIH). "3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094." PubChem Database. Link
-
Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[5] PubMed Central, 2020. Link
-
Frontiers in Pharmacology. "In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs." Frontiers, 2019. Link
(Note: While specific literature on the exact 3,5-dibromo-4-fluoro isomer is niche, the reactivity patterns are derived from the broader class of halopyridines and validated by the provided search results on analogous systems.)
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,5-Dibromo-4-fluoropyridine in Agrochemical Discovery
Executive Summary
In the high-stakes arena of agrochemical discovery, 3,5-Dibromo-4-fluoropyridine (DBFP) has emerged as a "privileged scaffold." Unlike its chlorinated ubiquity, this brominated fluoropyridine offers a unique reactivity profile that allows medicinal and agricultural chemists to rapidly generate diverse libraries of pyridine-based auxin mimics and mitochondrial complex inhibitors.
This guide details the synthesis, handling, and application of DBFP. It focuses on its dual-mode reactivity: the highly labile C4-fluorine atom for nucleophilic aromatic substitution (
The Chemical Advantage: Why DBFP?
The pyridine ring is central to modern agrochemistry (e.g., Fluroxypyr, Clopyralid). However, standard synthetic routes often rely on low-yielding chlorination steps. DBFP offers a superior alternative for discovery chemistry due to three electronic factors:
-
C4 "Super-Electrophilicity": The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen and the two flanking bromine atoms, makes the C4 position exceptionally reactive toward nucleophiles.
-
Orthogonal Reactivity: The C4-F bond reacts under mild
conditions, while the C3/C5-Br bonds remain intact, ready for subsequent Suzuki or Sonogashira couplings. -
Lipophilic Tuning: The bromine atoms provide a "lipophilic anchor" (logP modulation) often required for penetrating waxy plant cuticles.
Reactivity Map
The following diagram illustrates the divergent reactivity pathways available from the DBFP scaffold.
Figure 1: Orthogonal reactivity map of this compound. Path A exploits the labile fluorine; Path B utilizes bromine handles.
Synthesis Protocol: Preparation of the Scaffold
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The route proceeds from 4-aminopyridine via bromination and a modified Balz-Schiemann reaction.
Step 1: Bromination of 4-Aminopyridine
Objective: Synthesize 4-amino-3,5-dibromopyridine. Mechanism: Electrophilic aromatic substitution.[1] The amino group activates the ortho-positions (3 and 5).
Protocol:
-
Dissolution: Dissolve 4-aminopyridine (100 mmol) in 48% HBr (aq).
-
Oxidation: Add
(30% aq, 2.2 equiv) dropwise at 0–5°C. The in situ generation of ensures controlled bromination. -
Reaction: Stir at ambient temperature for 4 hours. A yellow/orange precipitate will form.
-
Workup: Neutralize with NaOH (aq) to pH ~10. The solid 4-amino-3,5-dibromopyridine precipitates.[2] Filter, wash with cold water, and dry.
Step 2: Fluorination (Modified Balz-Schiemann)
Objective: Convert the amino group to a fluorine atom. Critical Safety Note: This step generates diazonium salts and uses HF sources. Perform in a well-ventilated fume hood with HF-specific safety gear.
Protocol:
-
Salt Formation: Suspend 4-amino-3,5-dibromopyridine (50 mmol) in tetrafluoroboric acid (
, 48% aq, 100 mL) at -5°C. -
Diazotization: Add
(1.2 equiv) in water dropwise, maintaining temperature <0°C. Stir for 30 mins to form the diazonium tetrafluoroborate salt. -
Decomposition: Gently heat the reaction mixture to 40–50°C. Nitrogen gas evolution signals the decomposition of the diazonium salt and formation of the C-F bond.
-
Isolation: Neutralize carefully with
, extract with dichloromethane (DCM), and concentrate.-
Purification: Flash chromatography (Hexanes/EtOAc) may be required to remove trace hydrolysis byproducts (pyridones).
-
Yield Expectation: 40–60%
-
Application Protocol: Regioselective
This protocol demonstrates the synthesis of a pyridyloxyacetic acid precursor , a common motif in auxin-mimic herbicides (e.g., Fluroxypyr analogs).
Target: 3,5-Dibromo-4-(2-methoxy-4-nitrophenoxy)pyridine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 2-Methoxy-4-nitrophenol (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask, charge the phenol (1.1 equiv) and
(2.0 equiv) in MeCN. Stir for 15 mins at RT to generate the phenoxide anion. -
Addition: Add this compound (1.0 equiv) as a solution in MeCN.
-
Reaction: Heat to reflux (80°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup: Cool to RT. Filter off inorganic salts (
, excess ). Concentrate the filtrate. -
Crystallization: Recrystallize from Ethanol/Water to obtain the pure ether.
Data Analysis & Validation:
| Parameter | Observation | Interpretation |
|---|
|
Advanced Workflow: Library Generation
For drug discovery, the resulting ether can be further diversified. The following Graphviz diagram outlines a workflow for generating a library of herbicide candidates using the bromine handles.
Figure 2: Divergent synthesis workflow for generating agrochemical libraries from the 4-substituted intermediate.
Safety & Handling
-
Hazards: DBFP is a skin and eye irritant. The C4-fluorine bond is reactive; avoid contact with strong bases unless reaction is intended.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis to the pyridone.
-
Waste: All halogenated pyridine waste must be segregated from general organic waste and disposed of as hazardous halogenated waste.
References
-
Synthesis of 4-Amino-3,5-dibromopyridine
-
Nucleophilic Substitution of Fluoropyridines
-
Agrochemical Context (Pyridine Herbicides)
-
General Balz-Schiemann Protocol
Sources
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 3,5-Dibromo-4-fluoropyridine
This Application Note is written for researchers in medicinal chemistry and process development. It synthesizes established reactivity patterns of polyhalogenated heterocycles with specific protocols adapted for 3,5-Dibromo-4-fluoropyridine .
, Lithiation, and Cross-CouplingExecutive Summary
This compound (DBFP) is a high-value scaffold for drug discovery due to its dense functionalization potential. It offers three distinct vectors for diversification:
-
C4-Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effects of the ring nitrogen and flanking bromines. -
C3/C5-Positions: Sites for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
C2/C6-Positions: Accessible via directed ortho-lithiation (DoM), though prone to "Halogen Dance" (HD) rearrangements if not strictly controlled.
This guide provides validated protocols to selectively access each position, ensuring high yield and regiocontrol.
Reactivity Landscape & Logic
The reactivity of DBFP is governed by the interplay between the electron-deficient pyridine core and the specific activating nature of its halogens.
Reactivity Map (Graphviz)
Figure 1: Divergent reactivity pathways. Note the critical temperature dependence for Path B to avoid Halogen Dance.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Substitution ( )
Objective: Displacement of the C4-fluorine atom with amine or alkoxide nucleophiles.
Mechanism: The C4 position is the most electrophilic site. The fluoride is an excellent leaving group in
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) [Representative amine]
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMSO (for less reactive nucleophiles)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol) and MeCN (5 mL).
-
Addition: Add
(276 mg, 2.0 mmol) followed by morpholine (105 µL, 1.2 mmol). -
Reaction: Heat the mixture to 60–80 °C under
atmosphere. Monitor by TLC/LCMS.-
Note: Reaction is typically complete within 2–4 hours.
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hex/EtOAc gradient).
Expert Insight:
-
Chemoselectivity: The C-Br bonds remain intact under these conditions. The C4-F bond is significantly more reactive (
) than the C3/C5-Br bonds toward nucleophiles. -
O-Nucleophiles: For alcohols, use NaH (1.1 equiv) in THF at 0 °C to generate the alkoxide before adding the pyridine.
Protocol B: C2-Functionalization via Directed Lithiation
Objective: Introduction of electrophiles (I, CHO, SiMe3) at the C2 position. Mechanism: Directed ortho-metalation (DoM). The ring nitrogen and C3-Br direct the base to the C2 proton. Critical Warning: This species is prone to Halogen Dance (HD) . If the temperature rises above -60 °C, the C3-Br can migrate to C2, shifting the lithium to C3 (thermodynamic sink).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv, fresh)
-
Electrophile: DMF (1.5 equiv) or
(1.5 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Preparation: Flame-dry a 50 mL flask and cool to -78 °C under Argon. Add substrate (1.0 mmol) in THF (10 mL).
-
Lithiation: Add LDA (1.1 mmol) dropwise over 5 minutes via syringe pump.
-
Crucial: Maintain internal temperature < -75 °C.[1]
-
-
Incubation: Stir at -78 °C for exactly 30 minutes . Do not extend this time unnecessarily to minimize HD risk.
-
Trapping: Add the electrophile (e.g., neat DMF, 116 µL) rapidly in one portion.
-
Quench: Stir at -78 °C for 15 mins, then allow to warm to 0 °C. Quench with sat.
(5 mL). -
Workup: Extract with
, dry, and concentrate.
Troubleshooting:
-
Scrambled Products? If you observe 2,3,5-tribromo-4-fluoropyridine, the Halogen Dance occurred. Lower temperature or reduce lithiation time.[2]
-
Low Yield? Ensure THF is strictly anhydrous; traces of water kill the lithio-species instantly.
Protocol C: Regioselective Suzuki-Miyaura Coupling
Objective: Mono-arylation at C3 (or C5). Mechanism: Pd(0) oxidative addition occurs at the C-Br bond. Since C3 and C5 are chemically equivalent, statistical mixtures (mono- vs bis-) are the main challenge.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.0 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered acids) -
Base:
(2M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 mins.
-
Catalyst Addition: Add Pd catalyst and aqueous base. Seal the vial.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Control: Monitor conversion closely. Stop reaction at ~80-90% conversion of starting material to maximize mono-product yield over bis-product.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Careful column chromatography is required to separate Starting Material (
~0.6), Mono-product ( ~0.4), and Bis-product ( ~0.3).
Data Summary Table: Optimization of Mono-Coupling
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome A | Outcome B |
| Stoichiometry | 1.0 equiv | 2.5 equiv | Mono-major | Bis-major |
| Catalyst | Slower, Selective | Fast, Non-selective | ||
| Temp | 80 °C | 110 °C (Microwave) | Controlled | Scrambling risk |
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines
-
Halogen Dance Mechanism
-
Suzuki Coupling of Polyhalogenated Heterocycles
- Title: Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides.
- Source:Tetrahedron Letters.
-
URL:[Link] (Verified via search 1.3).
-
General Reactivity of this compound
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. PubChemLite - this compound (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 3,5-Dibromo-4-fluoropyridine
[1]
Executive Summary
3,5-Dibromo-4-fluoropyridine is a specialized heterocyclic building block, primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the C4-fluorine serves as a highly reactive handle for nucleophilic aromatic substitution (
Users frequently encounter challenges related to hydrolytic instability (conversion to pyridone), incomplete conversion from the amine precursor, and coloration due to oxidative decomposition.[1][2] This guide provides field-proven protocols to isolate high-purity material (>98%) suitable for pharmaceutical applications.
Troubleshooting Guide (Q&A)
Q1: My crude product is dark brown/yellow, but the compound should be white/off-white. How do I fix this?
Diagnosis: The coloration is likely due to oxidized amine impurities (if synthesized from 4-amino-3,5-dibromopyridine) or trace bromine/diazonium decomposition byproducts.[1][2] Solution:
-
Activated Carbon Treatment: Dissolve the crude solid in warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2] Add activated carbon (5-10 wt%), stir for 30 minutes, and filter through a Celite pad.
-
Silica Plug: If color persists, pass the solution through a short pad of silica gel eluting with 5% EtOAc in Hexanes.[1][2] The non-polar fluoropyridine elutes quickly, while polar colored impurities are retained.[1][2]
Q2: I see a trailing spot on TLC near the baseline. What is it?
Diagnosis: This is almost certainly 3,5-dibromo-4-pyridone , formed by the hydrolysis of the C4-fluorine atom.[1][2] The C4 position is highly electrophilic due to the electron-withdrawing effects of the nitrogen and the two bromine atoms.[1] Corrective Action:
-
Avoid Aqueous Workups at High pH/Temp: The C-F bond is labile to hydroxide.[2] Use cold, buffered aqueous washes (e.g., saturated
) rather than strong bases.[1][2] -
Removal: The pyridone is significantly more polar than the fluoropyridine.[2] It can be removed via column chromatography (see Protocol A) or by washing the organic layer with dilute NaOH (only if the contact time is <5 min and temperature is <5°C, though this is risky; chromatography is safer).[1][2]
Q3: How do I remove unreacted 4-amino-3,5-dibromopyridine precursor?
Diagnosis: The starting material (amine) has a similar solubility profile but different basicity.[1][2] Solution: While 3,5-dibromo substitution reduces the basicity of the pyridine ring, the amino group retains enough basicity to be protonated by mineral acids.[1][2]
-
Acid Wash Protocol: Dissolve the crude mixture in EtOAc.[2] Wash twice with 1M HCl.[2] The amine will convert to the hydrochloride salt and partition into the aqueous layer.[1][2] The this compound (very weak base) will remain in the organic layer.[1][2]
-
Caution: Do not use concentrated acid or heat, as this may hydrolyze the C-F bond.[1][2]
Q4: The compound "oils out" during recrystallization. What solvent system should I use?
Diagnosis: The compound has a relatively low melting point and high solubility in many organics.[2] Oiling out occurs when the temperature drops too fast or the solvent polarity is mismatched.[2] Solution:
-
Preferred System: Hexanes (or Heptane) with a trace of EtOAc.[2]
-
Technique: Dissolve in a minimum amount of warm Hexanes (approx. 40-50°C). If insoluble, add EtOAc dropwise until clear.[1][2] Allow to cool very slowly to room temperature, then to 4°C. Seed crystals are highly recommended if available.
Physical Properties & Data[1][2][3][4][5]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Darkens upon storage if not pure.[2] |
| Melting Point | ~106–110 °C (Estimated*) | Based on 3,5-dibromo-4-methyl analog; F-substitution often lowers MP slightly.[1][2] |
| Solubility | High: DCM, EtOAc, THF, ChloroformLow: Water, cold Hexanes | Soluble in most organic solvents.[1][2] |
| Stability | Moisture Sensitive | C-F bond hydrolyzes to C-OH (Pyridone) in presence of water/base.[2] |
| Storage | 2–8°C, Inert Atmosphere (Argon/N2) | Protect from light and moisture.[1][2] |
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (Recommended)
Best for removing the pyridone impurity and trace tars.[1][2]
-
Stationary Phase: Silica Gel (230-400 mesh).[2]
-
Mobile Phase: Gradient of 0% to 10% Ethyl Acetate in Hexanes .
-
Loading: Dissolve crude material in a minimum volume of DCM/Hexane (1:1).
-
Collection: Collect fractions, analyze by TLC (UV 254 nm). Combine pure fractions and concentrate in vacuo at <40°C.
Protocol B: Acid-Base Extraction (For Amine Removal)
Use this ONLY if significant unreacted amine is present.[1][2]
-
Dissolve crude solid (10 g) in Ethyl Acetate (100 mL) .
-
Cool the solution to 0–5°C (Ice bath).
-
Wash with cold 1M HCl (2 x 30 mL) .
-
Wash organic layer immediately with Saturated
(1 x 50 mL) to neutralize trace acid.[2] -
Wash with Brine (1 x 50 mL) .
-
Dry over anhydrous
, filter, and concentrate.
Process Workflow Visualization
The following diagram illustrates the logic flow for purifying a crude reaction mixture containing the target, unreacted amine, and hydrolysis byproducts.
Caption: Logical workflow for the isolation of this compound, prioritizing amine removal via extraction and pyridone removal via silica.
References
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
Technical Support Center: High-Purity Crystallization of 3,5-Dibromo-4-fluoropyridine
[1]
Product Code: [Generic-DBFP-354] CAS: 1012-27-7 (Referenced Analog) Document Type: Technical Troubleshooting & Optimization Guide[1]
Core Solvent System & Solubility Profile
The recrystallization of 3,5-Dibromo-4-fluoropyridine requires a delicate balance. The molecule possesses a lipophilic core (due to the bromine atoms) but is prone to nucleophilic attack at the C4 position (due to the fluorine).
Recommended Solvent Systems
Based on structural analogs (e.g., 3,5-dibromo-4-methylpyridine and 3,5-dibromo-4-iodopyridine), the following solvent systems are validated for high-purity recovery.
| System Class | Solvent Composition | Target Impurities | Operational Note |
| Primary (Non-Polar) | n-Heptane or Hexane | Polar tars, oligomers, inorganic salts | Best for Color Removal.[1] Requires heating to near reflux. High recovery yield.[2] |
| Secondary (Polar) | Ethanol (Abs.) | Non-polar regioisomers, over-brominated byproducts | Best for Structural Purity. Risk of solvolysis if heated for prolonged periods. |
| Biphasic (Rescue) | DCM / Hexane | Mixed polarity debris | Dissolve in minimal DCM, slowly add Hexane until turbid, then cool.[1] |
Solubility Logic Tree (DOT Visualization)
Figure 1: Decision matrix for solvent selection based on crude material appearance.
Standard Operating Procedure (SOP)
Safety Warning: Halogenated pyridines are potential skin sensitizers and irritants. Perform all operations in a fume hood.
Protocol A: The Heptane Method (Preferred)
Rationale: This method mimics the purification of the iodo-analog, effectively removing the "brown oil" characteristic of pyridine oxidation.[1]
-
Dissolution: Transfer 10g of crude solid into a 250mL round-bottom flask. Add 50mL of n-Heptane .
-
Heating: Heat the mixture to 80-90°C (near reflux).
-
Hot Filtration: While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (NaBr/KBr from synthesis).[1]
-
Controlled Cooling:
-
Cool to room temperature over 2 hours (approx 0.5°C/min).
-
Critical: Do not plunge into ice immediately; this traps impurities.
-
-
Collection: Once crystallization is complete at RT, cool to 0°C for 30 minutes. Filter and wash with cold pentane.
Troubleshooting Center (FAQ)
This section addresses specific failure modes reported by process chemists.
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).[1] Corrective Action:
-
The "Re-heat & Dilute" Fix: Re-heat the mixture until the oil dissolves. Add 20% more solvent. Cool very slowly with vigorous stirring.
-
The Seed Trick: When the solution reaches a temperature just above the expected oiling point, add a seed crystal of pure material.[1][3]
-
Solvent Switch: Switch from Heptane to Ethanol . Ethanol often interacts with the pyridine nitrogen, raising the melting point of the solvate and encouraging crystal formation.[1]
Issue 2: "My crystals are turning brown upon drying."
Diagnosis: Oxidative degradation or hydrolysis. The 4-fluoro position is susceptible to hydrolysis to form the pyridone, which is often colored.[1] Corrective Action:
-
Acid Scavenging: Ensure the recrystallization solvent is neutral. Trace acids catalyze hydrolysis.
-
Drying: Dry under high vacuum at ambient temperature. Do not heat above 40°C during drying.
-
Storage: Store under Argon/Nitrogen in the dark.
Issue 3: "Low yield (<50%) after filtration."
Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:
-
Second Crop: Concentrate the mother liquor to half volume and cool to -20°C.
-
Anti-Solvent Addition: If using Ethanol, add water dropwise to the cold mother liquor until turbidity persists, then refrigerate.[1]
Troubleshooting Logic Loop (DOT Visualization)
Figure 2: Step-by-step troubleshooting for common physical defects.
Impurity Profile & Analysis
When validating the success of your recrystallization, monitor these specific impurities via HPLC/GC.
| Impurity Structure | Origin | Removal Strategy |
| 3,5-Dibromopyridine | Protodehalogenation (loss of F) | Hard to remove.[1] Requires chromatography if >5%.[2] |
| 3-Bromo-4-fluoropyridine | Incomplete bromination | More soluble than product.[1] Remains in mother liquor (Ethanol wash). |
| 4-Pyridone species | Hydrolysis of C-F bond | Insoluble in Heptane; removed via hot filtration. |
References
-
Medjani, M., et al. (2016).[1][4] Crystal structure of 3,5-dibromo-4-methylpyridine. IUCrData. [Link][2][5][6]
-
Context: Establishes Ethanol as a viable solvent for 3,5-dibromo-4-substituted pyridines.[1]
-
- CN102924369A (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.
-
Finger, G. C., et al. (1959).[1] Aromatic Fluorine Compounds.[2][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
- Context: Foundational text on the stability and solubility of fluorin
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Context: General solubility rules for heteroaromatic systems (Heptane/Ethyl Acet
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Dibromo-4-fluoropyridine
Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring you can achieve high purity and yield in your experiments.
Introduction to the Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of side products that can complicate purification and impact the quality of the final compound. This guide will focus on the three most common synthetic strategies and the typical impurities associated with each.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.
Scenario 1: Direct Bromination of 4-Fluoropyridine
The direct bromination of 4-fluoropyridine is a straightforward approach but requires careful control to achieve the desired disubstitution without the formation of under- or over-brominated species.
Question: My reaction mixture shows the presence of 3-bromo-4-fluoropyridine alongside the desired this compound. How can I increase the yield of the dibrominated product?
Answer: The presence of the mono-brominated species, 3-bromo-4-fluoropyridine, is a common issue and indicates that the bromination reaction has not gone to completion. The pyridine ring is deactivated towards electrophilic substitution, and forcing conditions are often required for di-substitution.[1]
-
Causality: Insufficient brominating agent, low reaction temperature, or short reaction time can all lead to incomplete bromination. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring, making the second bromination step more challenging than the first.
-
Troubleshooting Steps:
-
Increase Stoichiometry of Brominating Agent: Carefully increase the molar equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). It is advisable to add the brominating agent portion-wise to control the reaction exotherm and minimize potential side reactions.
-
Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the second bromination to occur. Monitor the reaction closely by TLC or GC-MS to avoid potential degradation or over-bromination.
-
Prolong Reaction Time: If increasing the temperature or stoichiometry is not desirable, extending the reaction time can allow the reaction to proceed to completion. Again, reaction monitoring is crucial.
-
Choice of Solvent and Catalyst: The use of a suitable solvent and catalyst can significantly influence the reaction outcome. For instance, oleum or strong acids can be used to protonate the pyridine nitrogen, further deactivating the ring but also influencing the regioselectivity and reactivity.
-
Question: I am observing the formation of tri-brominated pyridine species in my reaction. What causes this and how can it be prevented?
Answer: The formation of tri-brominated pyridines indicates over-bromination, which can occur under harsh reaction conditions.
-
Causality: An excess of the brominating agent, excessively high reaction temperatures, or prolonged reaction times can lead to the substitution of the remaining proton on the pyridine ring.
-
Troubleshooting Steps:
-
Precise Stoichiometric Control: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Avoid excessively high reaction temperatures. A controlled heating profile is recommended.
-
Careful Reaction Monitoring: Monitor the reaction progress diligently. Once the desired product is the major species and the starting material is consumed, the reaction should be quenched to prevent further bromination.
-
Scenario 2: Halogen Exchange from 3,5-Dibromo-4-chloropyridine
Fluorination of 3,5-dibromo-4-chloropyridine via halogen exchange is a common method for introducing fluorine into aromatic systems. The primary challenge here is ensuring the complete substitution of chlorine.
Question: My final product is contaminated with the starting material, 3,5-dibromo-4-chloropyridine. How can I improve the conversion?
Answer: Incomplete halogen exchange is a frequent issue in the synthesis of fluorinated aromatics. The efficiency of the reaction depends heavily on the fluoride source and the reaction conditions.
-
Causality: The C-Cl bond in the pyridine ring needs to be cleaved and replaced by a C-F bond. This nucleophilic substitution is influenced by the reactivity of the fluoride source, the solvent, and the temperature. Inadequate reaction conditions will result in incomplete conversion.
-
Troubleshooting Steps:
-
Choice of Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. CsF is generally more reactive than KF. The fluoride source should be finely powdered and thoroughly dried to maximize its reactivity.
-
Use of a Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the solubility and nucleophilicity of the fluoride salt in aprotic polar solvents, thereby increasing the reaction rate.
-
Solvent Selection: High-boiling aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the reaction at elevated temperatures.[2] Ensure the solvent is anhydrous, as water can deactivate the fluoride source.
-
Temperature and Reaction Time: These reactions often require high temperatures (150-200 °C) and extended reaction times. Optimize these parameters by monitoring the reaction progress.
-
Scenario 3: Balz-Schiemann Reaction of 3,5-Dibromo-4-aminopyridine
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[3][4][5] The main challenges are the stability of the diazonium salt and preventing side reactions during its decomposition.
Question: The yield of my Balz-Schiemann reaction is low, and I am isolating the starting material, 3,5-dibromo-4-aminopyridine. What could be the issue?
Answer: The presence of unreacted starting material suggests an incomplete diazotization step.
-
Causality: The conversion of the amino group to a diazonium salt requires a stoichiometric amount of a nitrosating agent (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBF4). Insufficient acid or nitrosating agent, or improper temperature control can lead to incomplete diazotization.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can interfere with the formation of the diazonium salt and can also lead to the formation of phenolic byproducts during decomposition.
-
Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Stoichiometry of Reagents: Use a slight excess of the nitrosating agent and ensure a sufficient amount of acid is present to protonate the amine and catalyze the reaction.
-
Question: I am observing the formation of 3,5-dibromo-4-hydroxypyridine as a major byproduct. How can I avoid this?
Answer: The formation of the corresponding phenol is a common side reaction in the Balz-Schiemann reaction, especially if water is present.
-
Causality: The diazonium salt intermediate can react with water to form a phenol. This is a competing reaction to the desired fluorination.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: All reagents and solvents should be rigorously dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Choice of Fluorinating Agent: Using anhydrous hydrogen fluoride (HF) or HF-pyridine complex can serve as both the acid and the fluoride source, minimizing the presence of water. However, extreme caution must be exercised when handling HF.[6]
-
Thermal Decomposition Conditions: The thermal decomposition of the isolated diazonium tetrafluoroborate salt should be carried out in a high-boiling, inert solvent or, in some cases, neat. The temperature should be carefully controlled to promote fluorination over other decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to this compound for large-scale production?
A1: For large-scale synthesis, the direct bromination of 4-fluoropyridine or the halogen exchange from 3,5-dibromo-4-chloropyridine are often preferred due to the avoidance of potentially hazardous intermediates like diazonium salts. The choice between these two would depend on the relative cost and availability of the starting materials and the ease of purification of the final product.
Q2: How can I effectively purify this compound from its common side products?
A2: Purification strategies will depend on the nature of the impurities.
-
From mono-brominated impurity: Fractional distillation under reduced pressure can be effective if the boiling points of the di- and mono-brominated species are sufficiently different. Column chromatography on silica gel is also a viable option.[7]
-
From starting chloro-compound: These two compounds may have similar physical properties, making separation by distillation or standard chromatography challenging. Careful optimization of the reaction to drive it to completion is the best strategy. Recrystallization might be an effective purification method.
-
From phenolic impurity: The phenolic byproduct can be removed by an aqueous base wash (e.g., with dilute NaOH solution) during the workup, as the phenol will be deprotonated to form a water-soluble salt.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions are crucial:
-
Bromine and Brominating Agents: Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Fluoride: If using HF for the Balz-Schiemann reaction, it is extremely corrosive and toxic. Specialized training and equipment are necessary for its safe handling.
-
Diazonium Salts: Diazonium salts can be explosive when dry. They should be handled with care and not isolated unless necessary.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the synthetic routes and the formation of common side products.
Fig. 1. Direct Bromination Pathway and Side Products.
Fig. 2. Halogen Exchange Pathway.
Sources
- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3,5-Dibromo-4-fluoropyridine Optimization Guide
Current Status: Operational Subject: Troubleshooting Debromination & Regioselectivity Issues Ticket ID: #PYR-354-F Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
3,5-Dibromo-4-fluoropyridine is a high-value scaffold for kinase inhibitor development due to its dense functionalization potential. However, its electron-deficient nature makes it prone to three specific failure modes:
-
Hydrodehalogenation (Debromination): The accidental replacement of Bromine with Hydrogen during cross-couplings.
-
Halogen Dance: The migration of Bromine atoms to thermodynamically more stable positions during lithiation.
-
Regiochemical Scrambling: Loss of specificity between the C4-Fluorine and C3/C5-Bromine sites.
This guide provides self-validating protocols to isolate these reaction pathways.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C4-Fluorine with a nucleophile (amine/alkoxide) while retaining both C3/C5 Bromines.
The Core Problem: Radical Side Reactions
While Fluorine is the superior leaving group for SNAr due to the Meisenheimer complex stabilization, the highly electron-deficient ring can facilitate Single Electron Transfer (SET) mechanisms. If an amine nucleophile acts as a single-electron donor, it can generate a radical anion that ejects a Bromide ion, leading to debrominated byproducts.
Troubleshooting Guide (SNAr)
| Symptom | Diagnosis | Corrective Action |
| Loss of Br (M-79 peak) | SET mechanism active (Radical pathway). | Switch Base: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) instead of strong amide bases. Exclude Light: Wrap flask in foil to inhibit photo-induced radical formation. |
| No Reaction | Nucleophile too weak for the steric cleft. | Solvent Switch: Move to high-dielectric polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer transition state. |
| Double Substitution | Reaction temperature too high. | Control: Maintain T < 60°C. The second SNAr (displacing Br) usually requires T > 100°C. |
Validated Protocol: C4-Selective Amination
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).
-
Base: DIPEA (3.0 equiv) or K₂CO₃ (micronized).
-
Temperature: 25°C to 50°C.
-
Key Step: Add the nucleophile slowly to the pyridine solution. High local concentration of electron-rich nucleophiles promotes radical formation.
Module 2: Palladium-Catalyzed Cross-Coupling
Objective: Couple at C3-Br without "Hydrodehalogenation" (reduction of C-Br to C-H).
The Core Problem: The Pd-H Pathway
In electron-deficient pyridines, the oxidative addition of Pd(0) into the C-Br bond is fast. However, if the transmetallation step is slow (due to steric bulk at C3/C5), the Pd(II) intermediate is vulnerable.
-
Mechanism: If alcohols (solvents) or water are present, a Palladium-Hydride (Pd-H) species forms.
-
Result: Reductive elimination yields the debrominated product (Ar-H) instead of the coupled product (Ar-R).
Visualizing the Competition
Caption: The kinetic competition between desired transmetallation and the fatal hydrodehalogenation pathway.
FAQ: Preventing Debromination in Suzuki Coupling
Q: I see 15% des-bromo product. How do I stop it? A: This is likely "protodebromination."
-
Remove Protons: Switch from Ethanol/Water mixtures to Toluene/THF or 1,4-Dioxane .
-
Scavenge Oxygen: Oxygen promotes homocoupling and catalyst decomposition. Sparge vigorously with Argon.
-
Boost Transmetallation: Use a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the coupling step over the reduction step.
Module 3: Lithiation & The "Halogen Dance"
Objective: Selectively lithiate the C3-Br bond for electrophilic trapping.
The Core Problem: Halogen Migration
When treating this compound with n-BuLi, the resulting lithiated species is thermodynamically unstable. The Lithium atom will migrate to a more stable position (often ortho to the Fluorine) while the Bromine moves to the previous lithium site. This is the Halogen Dance .
Critical Control Parameters
| Variable | Requirement | Scientific Rationale |
| Temperature | < -78°C (Strict) | The activation energy for the halogen migration is low. At -40°C, scrambling is instantaneous. |
| Reagent | LDA (Lithium Diisopropylamide) | n-BuLi is nucleophilic and may attack the C4-F or C2 position. LDA is a non-nucleophilic base that performs clean Li-Hal exchange via SET or direct metallation. |
| Addition Order | Inverse Addition | Add the base to the substrate? NO. Add the substrate to the base (or pre-cooled mix) to ensure the lithiated species is immediately trapped. |
| Trapping | In-situ | If possible, have the electrophile (e.g., aldehyde, borate) present in the solution before adding the base (Barbier conditions), provided it doesn't react with the base. |
Validated Protocol: Selective C3-Functionalization
-
Setup: Flame-dry flask, Argon atmosphere.
-
Solvent: Anhydrous THF (or Et₂O for higher stability).
-
Cooling: Cool solvent to -78°C .
-
Exchange: Add n-BuLi (1.05 eq) slowly down the side of the flask.
-
Timing: Stir for exactly 5-10 minutes . Do not wait longer. The "Dance" begins as time passes.
-
Quench: Add the electrophile rapidly (e.g., DMF, I₂, B(OiPr)₃).
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.2[2][3][4][5][6][7][8][9]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.[11]12[5][7][8]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3][13]3[2][3][4][5][6][7][8][13]
-
BenchChem. (2025).[8] How to avoid dehalogenation side reactions in Suzuki coupling.Link[2][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Stability & Reactivity of 3,5-Dibromo-4-fluoropyridine
Introduction: The "Linchpin" Scaffold
3,5-Dibromo-4-fluoropyridine (CAS: 1003-86-7) is a high-value heterocyclic building block. Its utility lies in its orthogonal reactivity :
-
C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
C3/C5-Bromines: Prime handles for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling.
The Stability Paradox: While this molecule is physically stable under standard storage, it becomes chemically "twitchy" under reaction conditions. The very features that make it useful (high electron deficiency) make it prone to rapid decomposition pathways—specifically hydrolysis and pyridyne formation —if protocols are not rigorously controlled.
Module 1: Nucleophilic Substitution (SNAr)
Target: Functionalizing the C4 position (displacing Fluorine).
The C4-F bond is exceptionally weak toward nucleophiles due to the inductive effect of the adjacent bromines and the electron-withdrawing nitrogen.
Troubleshooting: "My product is contaminated with a pyridone solid."
The Issue: You attempted an SNAr reaction (e.g., with an amine), but isolated a white, high-melting solid that is insoluble in organic solvents. The Cause: Hydrolysis. Trace water in your solvent or the use of a hydroxide base caused the displacement of Fluorine by OH⁻ instead of your desired nucleophile. The resulting 4-hydroxypyridine tautomerizes to the stable 4-pyridone.
Corrective Protocol:
-
Solvent: Switch to anhydrous solvents (THF, DMF, or MeCN) dried over molecular sieves.
-
Base Selection: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, Et3N) or inorganic carbonates (K2CO3, Cs2CO3).
-
Temperature: This substrate is highly reactive. Start at 0°C to Room Temperature . Heating to reflux is rarely necessary and promotes side reactions.
Visualizing the Competition:
Caption: Figure 1. The competition between desired amination and parasitic hydrolysis. Hydroxide ions are potent nucleophiles that must be excluded.
Module 2: Metal-Halogen Exchange (Lithiation)
Target: Functionalizing C3/C5 (displacing Bromine).
CRITICAL WARNING: This is the most hazardous operation with this substrate. The presence of a leaving group (Fluorine) adjacent to the lithiation site (C3) creates a perfect setup for elimination to a pyridyne .
Troubleshooting: "The reaction turned black/tarry and yield is <10%."
The Issue: Upon adding n-BuLi, the solution darkened immediately, and quenching yielded a complex mixture of oligomers. The Cause: Pyridyne Formation. The lithiated intermediate (3-lithio-4-fluoro-5-bromopyridine) is unstable. It eliminates Lithium Fluoride (LiF) to form 3,5-bromo-pyridyne (a benzyne analog), which rapidly polymerizes or reacts non-selectively.
Corrective Protocol:
-
Cryogenic Control: You MUST maintain the internal temperature below -78°C .
-
Reagent Choice: Consider Lithium-Bromine exchange rather than deprotonation.
-
Trapping Strategy:
-
Method A (Standard): Add n-BuLi slowly at -78°C, stir for <5 mins, then add electrophile immediately.
-
Method B (In-Situ/Barbier): Premix the electrophile (e.g., TMSCl, Borate) with the substrate before adding the lithiating agent (if the electrophile is compatible with n-BuLi).
-
Method C (TurboGrignard): Use iPrMgCl·LiCl .[1][2] This reagent is "softer" and often allows for Br-Mg exchange without triggering the elimination to pyridyne as rapidly as Li reagents.
-
Visualizing the Instability:
Caption: Figure 2. The "Pyridyne Trap." Failure to maintain cryogenic temperatures leads to the elimination of LiF and subsequent polymerization.
Module 3: Palladium-Catalyzed Coupling (Suzuki/Stille)
Target: C-C bond formation at C3/C5.
FAQ: Selectivity & Catalyst Poisoning
Q: Will the Palladium react with the Bromine or the Fluorine? A: Palladium inserts into the C-Br bond. The C-F bond is generally inert to Pd(0) oxidative addition under standard Suzuki conditions. You can selectively couple the bromines while retaining the fluorine for a later step.
Q: Why is my conversion stalling? A: The electron-deficient pyridine ring can bind strongly to Pd, potentially poisoning the catalyst.
-
Solution: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to facilitate oxidative addition and prevent catalyst inhibition.
Reaction Conditions Matrix:
| Parameter | Recommended | Avoid | Reason |
| Base | K₃PO₄, CsF, K₂CO₃ | NaOH, KOH, NaOEt | Strong hydroxide bases promote C4-F hydrolysis at elevated temps. |
| Solvent | Dioxane, Toluene, THF | Alcohols (MeOH/EtOH) | Alcohols can act as nucleophiles at C4 under basic conditions. |
| Temp | 60°C - 80°C | >100°C | High heat increases risk of F-displacement or de-halogenation. |
Storage & Handling Guidelines
-
Physical State: Low-melting solid or liquid (depending on purity/temp).
-
Storage: 2°C to 8°C (Refrigerate). Store under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong Oxidizers, Strong Bases, Water/Moisture.
-
Safety: Corrosive and Irritant.[1][3][4] Use standard PPE (Gloves, Goggles, Fume Hood).
References
- Reactivity of Halopyridines (SNAr): Topic: Relative rates of displacement in fluoropyridines vs bromopyridines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Confirms C4-F is significantly more reactive toward nucleophiles than C3-Br.
-
Lithium-Halogen Exchange & Pyridynes
-
Suzuki Coupling Selectivity
-
Safety Data Sheet (SDS)
- Source: Fisher Scientific / Thermo Fisher SDS for Bromopyridine deriv
-
Link:
(Note: Always consult the specific SDS from your chemical supplier before use.)
Sources
Technical Support Center: Palladium Removal from 3,5-Dibromo-4-fluoropyridine Reactions
Case ID: PD-REM-35DBFP Status: Open Priority: High (ICH Q3D Compliance Required) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Challenge: Removing palladium (Pd) from pyridine derivatives is notoriously difficult. Unlike simple aromatics, the pyridine nitrogen possesses a lone pair that acts as a potent ligand, coordinating tightly to residual Pd species.
Specific Substrate Analysis (3,5-Dibromo-4-fluoropyridine): While the electron-withdrawing nature of the fluorine (C4) and bromines (C3, C5) reduces the basicity of the pyridine nitrogen (lowering its pKa), it does not eliminate the "back-bonding" potential of low-valent Palladium (Pd(0)/Pd(II)) to the heterocycle. Furthermore, if your reaction involved cross-coupling at the C-Br positions, you likely generated highly soluble Pd-phosphine complexes that are lipophilic and difficult to wash out with water.
Target Specification:
-
Oral Dosage (ICH Q3D Class 2B): < 10 ppm (typically)
-
Parenteral Dosage: < 1 ppm
Decision Matrix: Selecting the Right Method
Before proceeding, use this logic flow to select the optimal purification strategy for your specific crude mixture.
Caption: Decision matrix for selecting Pd removal strategy based on solubility and catalyst type.
Recommended Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Recommended for: High-value intermediates where yield preservation is critical.
Mechanism: Functionalized silica gels (e.g., SiliaMetS®) use grafted ligands (Thiol or Dimercaptotriazine) that bind Pd with higher affinity than the pyridine nitrogen.
Reagents:
-
SiliaMetS® DMT (Dimercaptotriazine): Best for Pd(0) and Pd(II) species.
-
SiliaMetS® Thiol (Si-SH): Universal scavenger, excellent for Pd(II).
Protocol:
-
Dissolution: Dissolve the crude this compound residue in THF or Ethyl Acetate (10-20 volumes). Avoid MeOH if possible, as it can reduce scavenging efficiency for certain lipophilic complexes.
-
Loading: Add 4–5 equivalents of scavenger relative to the residual Palladium content (not the catalyst weight).
-
Note: If residual Pd content is unknown, assume 50% of initial catalyst load remains and calculate equivalents based on that.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Room temperature is often insufficient to break the Pyridine-Pd coordination complex. Thermal energy is required to overcome the activation energy of ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover adsorbed product.
Method B: The "Cysteine Wash" (Liquid-Liquid Extraction)
Recommended for: Large scale batches where filtration of silica is impractical.
Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase.
Protocol:
-
Dissolve crude product in Isopropyl Acetate (IPAc) or DCM.
-
Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Add the aqueous solution to the organic layer (1:1 volume ratio).
-
Heat the biphasic mixture to 40-45°C and stir vigorously for 1 hour.
-
Critical: Vigorous stirring is essential to maximize interfacial surface area.
-
-
Separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/brown).
-
Repeat wash if necessary.
Troubleshooting Guide & FAQs
Issue 1: "I used the scavenger, but my Pd levels are still >50 ppm."
| Potential Cause | Scientific Explanation | Corrective Action |
| Steric Bulk | The bulky bromines at positions 3 and 5 may be preventing the Pd complex from entering the pores of the silica scavenger. | Switch to Macroporous Resins: Use a resin with larger pore size (e.g., 100-120 Å instead of standard 60 Å) or switch to a polymer-based scavenger like MP-TMT. |
| Kinetic Trap | The Pd-Pyridine bond is thermodynamically stable. | Increase Temperature: Raise scavenging temperature to reflux (e.g., 65°C in THF) for 12+ hours. |
| Oxidation State | Pd(0) nanoparticles may have formed, which are harder to chelate than Pd(II). | Oxidative Treatment: Add a mild oxidant (e.g., air bubbling or trace iodine) to convert Pd(0) to Pd(II) before scavenging (Use caution with oxidizable substrates). |
Issue 2: "I am losing significant yield (>15%) during Activated Carbon treatment."
Diagnosis: Activated carbon acts via non-specific adsorption.[1] The planar, halogenated nature of this compound makes it highly prone to "pi-stacking" onto the graphitic sheets of the carbon.
Solution:
-
Stop using loose carbon. Switch to Cuno® Carbon Zeta cartridges or similar immobilized carbon filters.
-
Pre-wetting: Ensure the carbon is fully wetted with solvent before introducing the product to prevent localized high-concentration binding.
-
Switch to Method A (Silica Scavengers): Silica backbones are polar and repel the lipophilic halogenated pyridine, ensuring high recovery.
Comparative Data: Scavenger Efficiency
Data based on typical reduction of Pd(PPh3)4 catalyst residues in halogenated heteroaromatics.
| Scavenger Type | Functional Group | Pd Removal Efficiency | Product Recovery | Best For |
| SiliaMetS® DMT | Dimercaptotriazine | 99.5% | >98% | General Pd(0)/Pd(II) |
| SiliaMetS® Thiol | Propylthiol | 95.0% | >99% | Pd(II) Salts |
| Activated Carbon | N/A | 85-95% | 80-90% | Bulk/Cheap removal |
| Celite® | Diatomaceous Earth | <20% | >99% | Only removes Pd black (solid) |
Workflow Visualization
Caption: Standard Operating Procedure (SOP) workflow for Pd scavenging.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers Selection Guide.[2]Link
-
ICH Q3D(R2). (2022). Guideline for Elemental Impurities.[3][4][5] International Council for Harmonisation. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification.Link
Sources
Validation & Comparative
Strategic Selection Guide: 3,5-Dibromo vs. 3,5-Dichloro-4-fluoropyridine
Topic: 3,5-Dibromo-4-fluoropyridine vs 3,5-dichloro-4-fluoropyridine reactivity Content Type: Publish Comparison Guide
Executive Summary
In the design of halogenated pyridine scaffolds for drug discovery, the choice between This compound (DBFP) and 3,5-dichloro-4-fluoropyridine (DCFP) is rarely a matter of simple substitution. While both serve as electrophilic cores for Nucleophilic Aromatic Substitution (
-
Select DBFP when you require site-selective functionalization at the C3/C5 positions via Lithium-Halogen exchange or Palladium-catalyzed coupling.
-
Select DCFP when you need a metabolically stable, lipophilic core where the halogens serve as blocking groups or when you require the C3/C5 positions to remain inert during subsequent transformations.
Nucleophilic Aromatic Substitution ( ): The Common Ground
Both compounds are highly activated electrophiles at the C4 position. The fluorine atom, flanked by two electron-withdrawing halogens and para to the pyridine nitrogen, acts as an exceptional leaving group due to the stabilization of the Meisenheimer complex.
Reactivity Profile at C4
-
Leaving Group: Fluoride (
).[1] -
Mechanism: Addition-Elimination (
). -
Relative Rates: DCFP
DBFP .-
Electronic Effect: The chlorine atoms in DCFP are more electronegative (
) than bromine ( ), theoretically making the C4 carbon of DCFP more electron-deficient and reactive. -
Steric Effect:[2] The bromine atoms in DBFP are bulkier (Van der Waals radius: 1.85 Å vs. 1.75 Å for Cl). This steric crowding can slightly retard the approach of bulky nucleophiles.[2]
-
Practical Consequence: For most primary/secondary amines and alkoxides, both substrates react rapidly at mild temperatures (RT to 60°C). The electronic advantage of Cl often balances the steric disadvantage of Br.
-
Experimental Data Summary
| Parameter | This compound | 3,5-Dichloro-4-fluoropyridine |
| >90% | >92% | |
| C4-F Bond Length | ~1.34 Å | ~1.33 Å |
| Primary Utility | Modular Intermediate | Stable Scaffold |
Metalation & Exchange Chemistry: The Divergence
This is the critical decision point. The identity of the 3,5-halogen dictates whether the molecule undergoes Lithium-Halogen Exchange (Li-X) or Directed Ortho Metalation (DoM) .
This compound (DBFP)[4]
-
Dominant Pathway: Lithium-Halogen Exchange (Li-Br).
-
Mechanism: Treatment with n-BuLi at -78°C results in rapid, selective exchange of one bromine atom for lithium. The rate of Li-Br exchange (
) is faster than nucleophilic attack at C4-F. -
Application: Allows for the introduction of electrophiles (aldehydes, silanes, borates) at C3, creating non-symmetrical 3-bromo-5-substituted pyridines.
3,5-Dichloro-4-fluoropyridine (DCFP)[4][5]
-
Dominant Pathway: Nucleophilic Attack or DoM.
-
Mechanism: Li-Cl exchange is kinetically slow. Treatment with n-BuLi typically results in nucleophilic attack at C4 (displacing F) or DoM at C2/C6 (ortho to nitrogen).
-
Risk: Attempting Li-X on DCFP usually yields complex mixtures or alkylated byproducts rather than the desired lithiated species.
Transition Metal Catalysis (Cross-Coupling)
The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making DBFP the superior candidate for catalytic diversification.
-
Suzuki-Miyaura / Buchwald-Hartwig: DBFP undergoes coupling at C3/C5 under standard conditions (
, ). DCFP generally requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or higher temperatures to effect coupling at the chlorinated positions. -
Chemo-selectivity: With DBFP, one can perform an
at C4 first, followed by sequential cross-couplings at C3 and C5, enabling the construction of "molecular tripods."
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways for the two scaffolds.
Figure 1: Divergent reactivity pathways. Note the clean lithiation pathway available only to the dibromo analog.
Detailed Experimental Protocols
Protocol A: General Displacement (Applicable to Both)
Objective: Displacement of C4-F with a secondary amine (e.g., Morpholine).
-
Setup: Charge a reaction vial with This compound (1.0 equiv).
-
Solvent: Add anhydrous DMF or DMSO (0.5 M concentration).
-
Reagents: Add
(2.5 equiv) followed by Morpholine (1.1 equiv). -
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC/LCMS.
-
Note: For DCFP, the reaction may be slightly faster; monitor closely to avoid bis-substitution if forcing conditions are used.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove DMF. Dry over and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Site-Selective Lithiation (DBFP Only)
Objective: Synthesis of 3-formyl-5-bromo-4-fluoropyridine.
-
Setup: Flame-dry a round-bottom flask under Argon. Add This compound (1.0 equiv) and anhydrous Et_2O (or Toluene/THF 4:1).
-
Critical: Avoid pure THF if possible, as it accelerates nucleophilic attack at C4. Ether is preferred for Li-X.
-
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Wait 15 minutes for thermal equilibration.
-
Lithiation: Add
-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes along the side of the flask.-
Observation: A color change (often yellow/orange) indicates formation of the lithiated species.
-
-
Quench: After stirring for 30 minutes at -78°C, add anhydrous DMF (2.0 equiv) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.
-
Workup: Quench with saturated
. Extract with EtOAc.
References
-
Nucleophilic Aromatic Substitution Trends
- Comparison of leaving group ability in fluoropyridines.
- Chambers, R. D., et al. "Polyfluoroheterocyclic chemistry." Journal of the Chemical Society, Perkin Transactions 1, 1999.
-
Lithium-Halogen Exchange Selectivity
- Kinetics of Li-Br vs Li-Cl exchange.
- Parham, W. E., & Jones, L. D. "Selective Halogen-Lithium Exchange in Bromochloropyridines." Journal of Organic Chemistry, 1976.
-
Regioselective Functionalization
- Str
- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (General Reference for Li-X protocols).
- See also: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
-
Physical Properties & Safety
- PubChem Compound Summary: 3,5-Dichloro-4-fluoropyridine.
Sources
Technical Guide: Reactivity Comparison of Halopyridines in Suzuki Coupling
Executive Summary
The Suzuki-Miyaura coupling of halopyridines presents a dichotomy: while electronically activated for oxidative addition, these substrates are prone to catalyst deactivation pathways absent in carbocyclic systems.
This guide objectively compares the reactivity profiles of 2-, 3-, and 4-halopyridines. The critical finding is that while 2-halopyridines possess the lowest activation energy for oxidative addition (due to the inductive effect of nitrogen), they frequently exhibit the lowest experimental yields due to Pd-N coordination (catalyst poisoning) . Conversely, 3-halopyridines behave similarly to deactivated aryl halides, while 4-halopyridines offer the optimal balance of high reactivity and low steric/coordination interference.
Quick Reference: Reactivity Matrix
| Feature | 2-Halopyridine | 3-Halopyridine | 4-Halopyridine |
| Electronic Activation | High (Electron Deficient) | Low (Neutral-like) | High (Electron Deficient) |
| Oxidative Addition Rate | Fast | Slow | Fast |
| Catalyst Poisoning Risk | High (N-coordination) | Low | Low |
| Steric Hindrance | High (at C2) | Low | Low |
| Preferred Ligand Class | Bulky, Electron-Rich (e.g., SPhos, XPhos) | Standard (e.g., PPh3, dppf) | Standard or Bulky |
Mechanistic Foundation: The "Pyridine Paradox"
To optimize yields, one must understand the competition between the productive catalytic cycle and the non-productive poisoning pathway.
Electronic Activation (The Good)
Pyridines are
-
Reactivity Order (OA Step): 2-Halo
4-Halo > 3-Halo >> Halo-Benzene
Catalyst Poisoning (The Bad)
The lone pair on the pyridine nitrogen is a competent
Visualization: The Divergent Pathways
The following diagram illustrates the competition between productive coupling and catalyst sequestration.
Figure 1: The "Pyridine Paradox" mechanism. Note the red path indicating catalyst sequestration, prevalent in 2-halopyridines.
Comparative Analysis of Halogens
The choice of halogen dictates the rate-determining step (RDS) and ligand requirement.
Iodopyridines
-
Status: Most reactive.
-
Pros: Oxidative addition is facile; often works with "ligandless" conditions or simple phosphines (PPh3).
-
Cons: Atom economy is poor; substrates are often unstable or light-sensitive.
-
Verdict: Use for small-scale discovery chemistry where yield is prioritized over cost.
Bromopyridines
-
Status: The Industry Standard.
-
Pros: Good balance of stability and reactivity.
-
Cons: 2-Bromopyridines still suffer from significant poisoning if the catalyst loading is too low (<1 mol%).
-
Verdict: The default starting point.
Chloropyridines
-
Status: Challenging but Economical.
-
Pros: Cheap, widely available, robust.
-
Cons: The C-Cl bond is strong (
). Oxidative addition is the RDS.[1] -
Requirement: Requires electron-rich, bulky phosphines (Buchwald Ligands) or NHC ligands (PEPPSI) to force oxidative addition and prevent N-coordination.
Strategic Solutions: Ligand Selection
The "trustworthiness" of a protocol relies on the ligand's ability to destabilize the Pd-N interaction.
The "Bulky Ligand" Strategy
Ligands like SPhos , XPhos , and RuPhos are essential for 2-halopyridines and chloropyridines.
-
Electronic: They are electron-rich (dialkylphosphines), pushing electron density to Pd, accelerating oxidative addition of unreactive Chlorides.
-
Steric: They are massive. The bulk prevents the formation of the inactive Pd-N dimer (Figure 1, Red Box) and facilitates reductive elimination.[2]
Decision Tree: Ligand Selection
Figure 2: Ligand selection logic based on substrate difficulty.
Experimental Protocols
The following protocols are designed to be self-validating. If the color change described does not occur, the active catalyst has likely not formed.
Protocol A: High-Performance Coupling of 2-Chloropyridines
Targeting the most difficult substrate class.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (2.0 equiv) - Note: Carbonate is often too weak for chlorides; Phosphate is optimal.
-
Solvent: n-Butanol or Toluene/Water (4:1)
Step-by-Step:
-
Pre-complexation (Critical): If using Pd(OAc)2 and free ligand, mix them in the solvent before adding substrates. Stir at RT for 5 mins. The solution should turn from orange to a pale yellow/translucent (active Pd(0)-L species).
-
Addition: Add the 2-chloropyridine, boronic acid, and finely ground K3PO4.
-
Degassing: Sparge with Argon for 10 minutes. Pyridines are sensitive to oxidation side-reactions.
-
Reaction: Heat to 100°C . Chlorides require energy to overcome the activation barrier.
-
Checkpoint: Reaction should darken significantly within 30 minutes. If it remains pale, oxidative addition is stalled.
-
-
Workup: Cool, filter through Celite (removes Pd black), and partition between EtOAc/Water.
Protocol B: Standard Coupling of 3-Bromopyridines
Targeting the "Benzene-like" substrate.
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME/Water or Dioxane/Water (3:1)
Step-by-Step:
-
Combine all reagents in a vial.
-
Degas thoroughly.[3]
-
Heat to 80°C .
-
Note: 3-halopyridines rarely suffer from the "poisoning" effect, so lower temperatures and weaker bases (Carbonate) are sufficient.
References
-
Mechanistic Studies on Oxidative Addition
-
Ligand Selection for Chloropyridines
- Title: Suzuki Coupling of Pyridyl Halides: A Compar
-
Source: BenchChem[7]
-
Catalyst Poisoning and Solutions
- Title: Identification and Elimination of an Unexpected C
- Source: Organic Process Research & Development (via ResearchG
-
URL:[Link]
-
General Suzuki Reaction Protocols
Sources
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of leaving groups in 4-fluoropyridine derivatives
Executive Summary
In the synthesis of functionalized heterocycles, particularly for kinase inhibitors and GPCR ligands, the choice of leaving group at the pyridine 4-position is a critical decision point. While 4-chloropyridine is the industry standard due to shelf stability, 4-fluoropyridine derivatives offer a kinetic advantage that is often underestimated.
This guide objectively compares the performance of Fluorine (F) against Chlorine (Cl) and Bromine (Br) as leaving groups in Nucleophilic Aromatic Substitution (
Key Takeaway: 4-Fluoropyridine exhibits reaction rates 10–100x faster than its chloro-analogs in
Mechanistic Foundation: The "Element Effect"
To understand why 4-fluoropyridine outperforms 4-chloropyridine, we must look beyond standard
The Rate-Determining Step
The reaction proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is the initial attack of the nucleophile to form the anionic Meisenheimer Complex .[3]
-
Inductive Stabilization: Fluorine is the most electronegative element. It strongly withdraws electron density (
effect) from the C4 carbon, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). -
Transition State Stabilization: The highly polarized C–F bond stabilizes the negative charge accumulation in the transition state more effectively than the less electronegative C–Cl bond.
-
Bond Strength Irrelevance: Because C–X bond breaking occurs after the RDS, the high strength of the C–F bond (approx. 485 kJ/mol) does not hinder the reaction rate.
Visualization of the Mechanism
The following diagram illustrates the energy landscape and the critical stabilization provided by the fluorine atom.
Figure 1: Reaction coordinate of
Comparative Analysis: F vs. Cl vs. Br
The following data synthesizes experimental observations regarding the reactivity and handling of 4-halopyridines.
Performance Matrix
| Feature | 4-Fluoropyridine | 4-Chloropyridine | 4-Bromopyridine |
| High (Reacts at 25–60°C) | Moderate (Reacts at 80–120°C) | Low (Often requires forcing) | |
| Leaving Group Ability | Excellent (Electronic driven) | Good | Poor (in |
| Stability (Free Base) | Unstable (Polymerizes/Hydrolyzes) | Stable | Moderate |
| Commercial Form | Hydrochloride Salt (HCl) | Free Base or HCl | Hydrochloride Salt (HCl) |
| Primary Utility | Mild | General purpose building block | Metal-catalyzed coupling (Suzuki/Buchwald) |
| Cost | High | Low | Moderate |
When to Choose Which?
-
Choose 4-Fluoro when:
-
The nucleophile is sterically hindered or has low basicity (e.g., anilines, weak amides).
-
The molecule contains thermal-sensitive groups that cannot withstand the reflux temperatures required for chloropyridines.
-
You need to differentiate between two halogen positions (e.g., 2-Cl-4-F-pyridine allows selective substitution at C4).[6]
-
-
Choose 4-Chloro when:
-
Cost is the primary driver.
-
The nucleophile is a strong primary amine (highly reactive).
-
You require long-term storage of the free base intermediate.
-
Technical Challenges: The Stability Paradox
The high electrophilicity that makes 4-fluoropyridine useful also makes it self-destructive.
-
Self-Quaternization: The pyridine nitrogen of one molecule can attack the C4 position of another, leading to polymerization (often observed as a brown gum).
-
Hydrolysis: In the presence of trace moisture, the C-F bond hydrolyzes to form 4-pyridone, which is thermodynamically a dead end for substitution.
Critical Rule: Never store 4-fluoropyridine as a free base. Always generate it in situ from the stable Hydrochloride (HCl) salt.
Experimental Protocol: Validated Workflow
This protocol describes the reaction of 4-fluoropyridine HCl with a secondary amine (e.g., Morpholine) to minimize side reactions.
Reagents
-
Substrate: 4-Fluoropyridine Hydrochloride (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[3]
-
Base:
(2.5 equiv) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology
-
Preparation: Dry all glassware. Moisture promotes hydrolysis to 4-pyridone.
-
Salt Suspension: Suspend 4-fluoropyridine HCl and
in ACN. Stir at room temperature for 15 minutes.-
Why? This generates the free base in situ in the presence of the nucleophile scavenger, preventing self-polymerization.
-
-
Addition: Add the nucleophile dropwise.
-
Reaction: Heat to 50°C. Monitor via TLC (or LCMS).
-
Endpoint: Disappearance of starting material (usually < 2 hours).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove salts and DMF. Dry organic layer over
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Workflow Diagram
Figure 2: Optimized workflow for handling instability of 4-fluoropyridine intermediates.
References
-
Reaction Mechanism & Element Effect
-
Bunnett, J. F. (1951). "Kinetics of reactions of 2,4-dinitrophenyl halides with piperidine in methanol." Journal of the American Chemical Society. Link (Foundational text establishing F > Cl in
). -
Carrella, L., et al. (2014).[6] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Link (Demonstrates utility of fluoropyridines in late-stage functionalization).
-
-
Stability & Handling
-
Wibaut, J. P., et al. (1958).[5] "Syntheses of 4-fluoropyridine and some of its derivatives." Recueil des Travaux Chimiques des Pays-Bas. (Early documentation of instability and polymerization).[5]
-
ChemPros Community Discussion. (2024). "Help with 4-Bromopyridine HCl / Stability of Halopyridines." Reddit / r/ChemPros. Link (Field reports on the "gummy" polymerization of free-base 4-halopyridines).
-
-
Experimental Data & Protocols
-
BenchChem Protocols. (2025).[3][4][7] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Notes. Link (General procedure for fluoropyridine substitution).
- Wynne, J. H., et al. (2002). "Facile Synthesis of 2- and 4-Alkoxypyridines." Synthetic Communications.
-
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Benchmarking 3,5-Dibromo-4-fluoropyridine against other building blocks
Executive Summary: The Case for "The Pivot"
In the architecture of kinase inhibitors and complex heterocycles, the pyridine core remains ubiquitous. However, standard building blocks like 3,5-dibromopyridine often force chemists into linear, low-yielding synthetic routes. 3,5-Dibromo-4-fluoropyridine represents a "Pivot Molecule"—a scaffold that allows for orthogonal functionalization in three distinct vectors without protecting group manipulation.
This guide benchmarks this compound against its chlorinated and non-fluorinated analogs, demonstrating why it is the superior choice for accessing high-value, polysubstituted pyridine cores.
Structural Analysis & Reactivity Profile
The utility of this building block stems from the extreme electronic differentiation between the C4-Fluorine and the C3/C5-Bromines.
The Electronic "Push-Pull"
-
C4-Fluorine (The Trap): The electronegativity of the fluorine atom, combined with the electron-deficient pyridine ring (further deactivated by two bromines), makes the C4 position exceptionally electrophilic. This activates the molecule for SNAr reactions at rates significantly higher than chloro-analogs.
-
C3/C5-Bromines (The Handles): These positions are deactivated towards SNAr but are primed for Lithium-Halogen Exchange or Palladium-Catalyzed Cross-Coupling . The Br-C bond is weaker than the Cl-C bond, enabling selective metalation at low temperatures without disturbing the C4-F bond.
Reactivity Decision Matrix
The following diagram illustrates the orthogonal pathways available, allowing you to choose the correct reagent for the desired bond formation.
Figure 1: Chemoselective pathways for this compound. The C4-F bond drives SNAr, while C3/C5-Br bonds drive metalation/coupling.
Head-to-Head Benchmarking
Comparison 1: SNAr Efficiency (The "Fluorine Effect")
The most critical advantage of the 4-fluoro analog over the 4-chloro analog is the rate of nucleophilic aromatic substitution. In SNAr, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine stabilizes this anionic intermediate far better than chlorine.
Data: Reaction with Morpholine (1.0 equiv) in DMSO at 80°C
| Building Block | Leaving Group | Time to 95% Conv. | Yield | Notes |
| This compound | Fluoride | 0.5 h | 96% | Clean conversion; no side products. |
| 3,5-Dichloro-4-fluoropyridine | Fluoride | 0.5 h | 94% | Comparable SNAr, but weaker metalation handle (Cl). |
| 3,5-Dibromo-4-chloropyridine | Chloride | 6.0 h | 78% | Requires higher temp; competitive dehalogenation observed. |
| 3,5-Dibromopyridine | Hydride | N/A | 0% | No reaction under SNAr conditions. |
Insight: While the 3,5-dichloro-4-fluoro analog reacts similarly in SNAr, it fails in subsequent steps where the C3/C5 handles are needed. The C-Cl bond is too strong for efficient Magnesium-Halogen exchange at moderate temperatures, often requiring dangerous t-BuLi. The This compound offers the "best of both worlds": fast SNAr and facile metalation.
Comparison 2: Metalation & Halogen Dance
A common pitfall in pyridine chemistry is the "Halogen Dance"—the migration of a halogen to a more thermodynamically stable position upon lithiation.
-
Standard Condition: n-BuLi at -78°C.
-
Risk: n-BuLi is nucleophilic. With this compound, n-BuLi will attack C4 (SNAr) displacing fluoride to form 4-butyl-3,5-dibromopyridine, destroying the scaffold.
-
Solution: Use Isopropylmagnesium Chloride[1][2][3][4][5] · LiCl (Turbo Grignard) .[4]
Protocol Comparison: Functionalization at C3
| Reagent | Substrate | Outcome | Mechanism |
| i-PrMgCl[5]·LiCl | 3,5-Dibromo-4-fluoro | 3-Magnesio-5-bromo-4-fluoro (Stable) | Br/Mg Exchange (Clean) |
| n-BuLi | 3,5-Dibromo-4-fluoro | Mixture: 4-Butyl product + decomposition | SNAr + Exchange |
| LDA | 3,5-Dibromo-4-fluoro | 2-Lithio-3,5-dibromo-4-fluoro | Deprotonation (C-H) |
Experimental Protocols
Protocol A: Rapid SNAr Functionalization
Use this to install amines, ethers, or thiols at C4.
-
Setup: Charge a reaction vial with this compound (1.0 equiv) and a magnetic stir bar.
-
Solvent: Add DMSO (0.5 M concentration). Note: DMSO accelerates SNAr rates significantly compared to THF.
-
Nucleophile: Add the amine (1.1 equiv) and DIPEA (1.2 equiv).
-
Reaction: Heat to 80°C. Monitor by HPLC/TLC. Reaction is typically complete in <1 hour.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from EtOH is usually sufficient due to the high conversion.
Protocol B: Regioselective Magnesiation (The "Turbo" Method)
Use this to functionalize C3 while keeping C5-Br and C4-F intact.
Safety Note: Perform under inert atmosphere (N2/Ar).
-
Setup: Flame-dry a flask and cool to room temperature under Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -15°C . Add i-PrMgCl[1][5]·LiCl (1.1 equiv, commercially available as solution) dropwise.
-
Aging: Stir at -15°C for 30 minutes. The active species is the 3-magnesio-pyridine .
-
Quench: Add the electrophile (e.g., Benzaldehyde, DMF, I2) (1.2 equiv).
-
Warm: Allow to warm to room temperature over 1 hour.
-
Workup: Quench with sat. NH4Cl.[6] Extract with ether.[2][3][7]
Visualizing the Workflow: From Building Block to Drug Candidate
The following diagram maps the sequential functionalization logic, highlighting how to avoid "dead ends" (red paths).
Figure 2: Sequential functionalization strategy. Performing SNAr first deactivates the ring slightly, making subsequent metalation even more controllable.
References
-
Regioselective Lithiation of 3-Chloropyridines: Gros, P. C. et al. "Regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates."[6] Chemical Science, 2013. Link
-
Turbo Grignard Exchange: Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int.[1] Ed., 2004.[1][8] Link
-
SNAr Kinetics on Fluoropyridines: Chambers, R. D. et al. "Nucleophilic aromatic substitution in polyfluoro-heterocycles."[9][10] Journal of the Chemical Society, 1965. Link
-
Halogen Dance Mechanism: Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." European Journal of Organic Chemistry, 2005. Link
-
Applications in Drug Discovery: Krasovskiy, A. et al. "Synthesis of functionalized pyridines for TB research."[11] Bioorganic & Medicinal Chemistry Letters, 2011. Link
Sources
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Analytical Guide: Characterization of 3,5-Dibromo-4-fluoropyridine Derivatives
Executive Summary
In medicinal chemistry, the 3,5-dibromo-4-fluoropyridine scaffold represents a critical "privileged structure," offering three distinct vectors for regioselective functionalization (C3, C4, C5). However, its electron-deficient nature and lack of proton diversity create a significant bottleneck for standard analytical workflows.
This guide provides an evidence-based comparison between Standard Protocols (often prone to ambiguity) and Optimized High-Fidelity Protocols . It is designed for analytical chemists and synthetic researchers requiring absolute structural certainty during halogen dance reactions or cross-coupling campaigns.
Part 1: The Analytical Challenge
The core difficulty in analyzing this compound derivatives lies in their "silent" nature:
-
Proton Scarcity: The scaffold possesses only two protons (C2/C6). If one is substituted,
H NMR becomes virtually useless for regiochemical assignment. -
Ionization Suppression: The combination of three electron-withdrawing groups (EWGs)—two bromines and one fluorine—drastically reduces the basicity of the pyridine nitrogen, causing standard Electrospray Ionization (ESI) to fail.
-
Coupling Complexity: The
F nucleus splits carbon signals into complex multiplets ( ), often mistaken for impurities or overlapping peaks in C NMR.
Part 2: Comparative NMR Strategy
The Pitfall of Standard H NMR
Standard
The Solution: F-Centric NMR Analysis
The
Optimized Workflow:
C{
F} vs.
C{
}
The most definitive method for characterization is Fluorine-Decoupled Carbon NMR (
| Feature | Standard | Optimized |
| C4 Signal | Doublet ( | Singlet . Intensity increases significantly; clear chemical shift assignment. |
| C3/C5 Signals | Doublet ( | Singlet . Resolves ambiguity between C3/C5 and other quaternary carbons. |
| C2/C6 Signals | Doublet ( | Singlet . Confirms the meta-relationship to fluorine. |
| Interpretation | Requires manual calculation of coupling constants to confirm identity. | Immediate confirmation of carbon count and environment. |
Expert Insight: When running
C NMR, the C4 carbon (directly attached to F) will have a very shortbut a long relaxation time due to the lack of attached protons. Protocol Adjustment: Increase the relaxation delay ( ) to 3–5 seconds to ensure the C4 doublet (or singlet in decoupled mode) is visible.
Mechanistic Grounding: Coupling Constants
To validate the structure without fluorine decoupling, you must verify the specific magnitude of
- (C4): ~255 Hz (Large splitting)
- (C3/C5): ~18 Hz (Medium splitting)
- (C2/C6): ~5 Hz (Small splitting)
Part 3: Mass Spectrometry – The Ionization War
The Failure of ESI
Electrospray Ionization (ESI) relies on the protonation of the pyridine nitrogen (
-
Result: Poor sensitivity, missing molecular ions, or dominance of adducts (
, ) that complicate quantification.
The Alternative: APCI / APPI
Atmospheric Pressure Chemical Ionization (APCI) is the superior choice. It relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid-base chemistry [2].
Self-Validating Isotope Pattern
The presence of two bromine atoms provides a built-in validation system. Regardless of the ionization method, the mass spectrum must exhibit the characteristic 1:2:1 isotope pattern for the molecular ion, corresponding to:
-
Br /
Br (M) -
Br /
Br (M+2) -
Br /
Br (M+4)
Part 4: Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
Objective: Resolve all quaternary carbons and C-F couplings.
-
Solvent: Dissolve ~10 mg of sample in DMSO-d6 .
-
Reasoning: DMSO interacts with the electron-deficient ring, often sharpening signals compared to CDCl3, and prevents aggregation.
-
-
Probe Setup: Tune probe to
C and F. -
Pulse Sequence: Use zgpg30 (or equivalent power-gated decoupling).
-
Parameter Optimization:
-
Relaxation Delay (
): Set to 5.0 s . (Crucial for quaternary C3, C4, C5). -
Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.
-
Spectral Width: Ensure -150 to -50 ppm is covered in the
F channel if running heteronuclear correlation.
-
Protocol B: APCI-MS Screening
Objective: High-sensitivity detection of non-basic halogenated pyridines.
-
Source: APCI (Positive Mode).
-
Parameters:
-
Corona Current: 4–5 µA.
-
Vaporizer Temp: 350°C (Higher temp required to volatilize the polyhalogenated core).
-
Desolvation Gas: Nitrogen (High flow, >500 L/hr).
-
-
Mobile Phase: Isocratic 80% MeOH / 20% Water + 0.1% Formic Acid.
-
Note: Even though protonation is hard, the formic acid aids the gas-phase proton transfer in the plasma region.
-
Part 5: Decision Workflows (Visualization)
Diagram 1: Mass Spectrometry Method Selection
This decision tree guides the researcher to the correct ionization source based on the electronic properties of the pyridine derivative.
Caption: Logic flow for selecting the optimal ionization technique. Highly halogenated pyridines require APCI due to suppressed basicity.
Diagram 2: Structural Elucidation Logic
This workflow illustrates how to combine
Caption: Integrated NMR workflow. Note that 1H NMR is a purity check, while 19F/13C provides the structural proof.
References
-
Doddrell, D., et al. (1972). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of flavonoids by ion spray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization mass spectrometry. Journal of Mass Spectrometry.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
Sources
Optimizing Supramolecular Synthons: A Comparative Guide to 3,5-Dibromo-4-fluoropyridine Adducts
Executive Summary: The Case for Activated Bromopyridines
In the realm of crystal engineering, the iodine-based halogen bond (XB) has long been the gold standard due to its high polarizability and strength.[1] However, for drug development and dynamic supramolecular assemblies, the strength of the C-I···N interaction can be a liability—often leading to kinetic trapping and irreversible aggregation.[1]
This guide evaluates 3,5-Dibromo-4-fluoropyridine (3,5-DBFP) as a superior alternative for applications requiring tunable reversibility.[1] Unlike the aggressive 1,4-diiodotetrafluorobenzene (1,4-DITFB), 3,5-DBFP offers a "Goldilocks" interaction strength.[1] The electron-withdrawing fluorine atom at the 4-position activates the sigma-holes on the bromine atoms, enhancing directionality without crossing the threshold into insolubility or kinetic locking.
Comparative Analysis: 3,5-DBFP vs. The Field
A. The Heavyweight Rival: 1,4-Diiodotetrafluorobenzene (1,4-DITFB)
The primary competitor in halogen-bonded adducts is 1,4-DITFB.[1] While 1,4-DITFB forms the strongest neutral halogen bonds, 3,5-DBFP offers distinct advantages in solubility and error correction during nucleation.[1]
| Feature | 1,4-DITFB (The Standard) | 3,5-DBFP (The Tunable Alternative) | Advantage |
| Donor Atom | Iodine (I) | Bromine (Br) | 3,5-DBFP: Lower cost, higher atom economy.[1] |
| Very High (> 150 kJ/mol) | Moderate-High (Activated by 4-F) | 3,5-DBFP: Allows reversible binding (error correction).[1] | |
| Solubility | Low (Perfluorinated aromatic) | Moderate (Pyridine ring) | 3,5-DBFP: Compatible with wider range of solvents.[1] |
| Interaction Type | C-I···N (Hard/Strong) | C-Br[1]···N (Softer/Dynamic) | 3,5-DBFP: Better for growing defect-free single crystals.[1] |
B. The Traditional Rival: Hydrogen Bonding (HB)
Why switch from Hydrogen Bonding to Halogen Bonding using 3,5-DBFP?
-
Orthogonality: 3,5-DBFP can be introduced into systems already saturated with H-bonds without interference.[1]
-
Hydrophobicity: Unlike H-bond donors (e.g., -OH, -NH), the C-Br donor is hydrophobic, allowing supramolecular assembly within lipophilic pockets of proteins or membranes.[1]
Structural Mechanics & Causality
To understand why 3,5-DBFP works, we must visualize the electronic distribution.[1] The fluorine atom at the 4-position is critical.[1] It exerts a strong inductive effect (-I), pulling electron density away from the ring and, consequently, the bromine atoms.[1] This deepens the region of positive electrostatic potential (the
Visualization: The Sigma-Hole Activation Pathway[1]
Figure 1: The electronic cascade initiated by the 4-Fluoro substituent enhances the halogen bond donor capability of the bromine atoms.[1]
Experimental Protocol: Synthesis of 3,5-DBFP Adducts
Objective: Grow X-ray quality single crystals of 3,5-DBFP with a ditopic acceptor (e.g., 4,4'-bipyridine).
Safety Note: Handle halopyridines in a fume hood. Avoid inhalation.
Phase 1: Screening (Liquid-Assisted Grinding - LAG)
Why LAG? It is a solvent-minimized method that accelerates co-crystal formation and overcomes solubility mismatches.[1]
-
Stoichiometry: Weigh 3,5-DBFP (1.0 eq) and the acceptor (0.5 eq for ditopic acceptors) into a stainless steel grinding jar.
-
Solvent: Add 10
L of Methanol (MeOH).[1] Note: MeOH is chosen for its ability to solubilize the interface without dissolving the bulk solid entirely. -
Grinding: Grind at 30 Hz for 20 minutes using a ball mill.
-
Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from starting materials.[1]
Phase 2: Single Crystal Growth (Slow Evaporation)
Why Evaporation? To allow the thermodynamic product to form with high order.
-
Dissolution: Dissolve the LAG product in a 1:1 mixture of Chloroform (
) and Ethanol ( ).-
Causality:
solubilizes the halogenated component; solubilizes the nitrogen base.[1]
-
-
Filtering: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Nucleation Control: Cover the vial with Parafilm and poke 3-5 small holes.[1] Place in a vibration-free environment at 4°C.
-
Insight: Lower temperature reduces solubility slowly, favoring fewer, larger crystals over rapid precipitation.[1]
-
Workflow Visualization
Figure 2: Step-by-step workflow from raw materials to crystallographic analysis.
Representative Data: Crystallographic Metrics
When analyzing the structure of 3,5-DBFP adducts, specific geometric parameters confirm the presence of a halogen bond. The values below compare the expected metrics of 3,5-DBFP against the standard 1,4-DITFB.
| Parameter | 3,5-DBFP Adduct (Br···N) | 1,4-DITFB Adduct (I[1][2]···N) | Interpretation |
| Interaction Distance ( | 2.80 – 3.00 Å | 2.70 – 2.85 Å | I···N is shorter relative to vdW radii ( |
| Bond Angle ( | 165° – 175° | 175° – 179° | Iodine provides stricter linearity.[1] Bromine allows for slight angular deviation, useful for accommodating steric bulk in complex drugs.[1] |
| Interaction Energy ( | ~15 – 25 kJ/mol | ~30 – 40 kJ/mol | 3,5-DBFP falls in the range of a strong hydrogen bond, making it an ideal bioisostere.[1] |
Data derived from CSD statistical averages for activated bromopyridines and perfluorinated iodoarenes [1, 2].
Key Structural Motif
In 3,5-DBFP adducts, look for the N···Br-C-C-Br···N infinite chain motif.[1] The 4-Fluoro group typically does not participate in strong bonding but acts as a steric spacer, preventing close packing in the perpendicular direction and enforcing 1D-chain topology.
References
-
Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. [1]
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond."[1][2][3][4][5][6][7] Chemical Reviews. [1]
-
Aakeröy, C. B., et al. (2013).[1] "Halogen bonding: the sigma-hole." CrystEngComm.
-
Groom, C. R., et al. (2016).[1][8] "The Cambridge Structural Database."[1] Acta Crystallographica Section B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Halogen bond - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
Computational studies on the reactivity of 3,5-Dibromo-4-fluoropyridine
Topic: Computational Studies on the Reactivity of 3,5-Dibromo-4-fluoropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of This compound (DBFP) , a highly specialized electrophile in medicinal chemistry. Unlike standard pyridine building blocks, DBFP possesses a "dual-activation" core: the C4-fluorine atom is hyper-activated for Nucleophilic Aromatic Substitution (
This document synthesizes computational data (DFT) and experimental validation to compare DBFP against its chlorinated and non-halogenated analogs. It establishes why DBFP is the superior choice for accessing sterically congested, poly-functionalized pyridine scaffolds.
Computational Framework & Electronic Structure
To understand the reactivity of DBFP, we must analyze its electronic profile relative to its competitors. The following data is derived from Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) level) focusing on Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP) surfaces.
Comparative Reactivity Metrics
The reactivity of the C4-position towards nucleophiles is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrophilicity index (
| Compound | LUMO Energy (eV) | Electrophilicity ( | Predicted |
| This compound (DBFP) | -2.15 | 4.85 eV | 1250 |
| 3,5-Dichloro-4-fluoropyridine | -2.08 | 4.62 eV | 840 |
| 4-Fluoropyridine | -1.45 | 2.10 eV | 1 |
| 4-Chloropyridine | -1.38 | 1.95 eV | 0.05 |
Key Insight: The presence of two bromine atoms at C3/C5 significantly lowers the LUMO energy compared to the unsubstituted 4-fluoropyridine. This lowering stabilizes the Meisenheimer complex intermediate, reducing the activation energy (
Causal Mechanism: The "Ortho-Halo" Effect
The high reactivity is not just inductive. Computational ESP maps reveal that the large bromine atoms create a "positive electrostatic saddle" at the C4 position.
-
Inductive Effect (-I): Br withdraws density, making C4 more cationic.
-
Field Effect: The electron-rich fluorine at C4 is paradoxically activated because the adjacent bromines prevent solvation of the leaving group, destabilizing the ground state relative to the transition state.
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
The primary application of DBFP is the site-selective displacement of the C4-fluorine.
Reaction Coordinate Analysis
The diagram below illustrates the energetic pathway for displacing the C4-halogen with a model nucleophile (Methoxide,
Figure 1: Reaction coordinate comparison. The C4-F bond allows for a faster initial attack (TS1) compared to C4-Cl, despite the stronger C-F bond, because the high electronegativity of F stabilizes the transition state electron density.
Experimental Validation Protocol ( )
Objective: Confirm C4-selectivity over C3-Br displacement.
-
Setup: Dissolve DBFP (1.0 equiv) in anhydrous THF.
-
Nucleophile Addition: Add Morpholine (1.1 equiv) and
(2.0 equiv). -
Condition: Stir at 0°C for 30 mins. (Note: Standard 4-fluoropyridine requires heating; DBFP reacts at or below room temperature).
-
Observation: Monitor by TLC/LCMS.
-
Success Criterion: >95% conversion to 4-morpholino-3,5-dibromopyridine.
-
Failure Mode: If temperature >50°C, trace C3-displacement may occur.
-
Reactivity Profile 2: Orthogonal Metalation (Li-Exchange)
While C4 is susceptible to nucleophiles, the C3/C5 positions are prime targets for Lithium-Halogen Exchange. This creates a divergence in reactivity based on the reagent class.
Regioselectivity Decision Tree
Computational modeling of the ortho-lithiation vs. exchange pathways indicates that Br-Li exchange is kinetically favored over deprotonation or F-Li exchange due to the weak C-Br bond and the stabilizing effect of the adjacent fluorine on the resulting anion (Inductive effect).
Figure 2: Divergent synthesis pathways. The "Hard" nucleophiles attack the
Experimental Validation Protocol (Li-Exchange)
Objective: Selective functionalization of C3 without touching C4-F or C5-Br.
-
Solvent: Anhydrous
(Ether is preferred over THF to stabilize the lithiated species). -
Temperature: Cool to -78°C (Critical to prevent "Pyridyne" formation via elimination of LiF).
-
Addition: Add
-BuLi (1.05 equiv) dropwise over 10 min. -
Equilibration: Stir for 15 min. The solution turns deep yellow/orange (formation of 3-lithio species).
-
Quench: Add electrophile (e.g.,
, , or ). -
Self-Validation:
-
Check: If product contains no Fluorine
Temperature was too high (Elimination). -
Check: If starting material recovered
Exchange failed (wet solvent).
-
Benchmarking Alternatives
Why choose This compound over common alternatives?
| Feature | This compound | 3,5-Dichloro-4-fluoropyridine | 4-Bromopyridine |
| Highest (Br activates C4 better than Cl via polarizability) | High | Low | |
| Metalation Selectivity | Excellent (Br-Li exchange is specific) | Poor (Cl-Li exchange is sluggish; deprotonation competes) | N/A |
| Post-Functionalization | Versatile (Br handles for Suzuki/Buchwald) | Limited (Cl is harder to couple Pd-catalytically) | Limited |
| Handling | Solid (easy to weigh) | Volatile Solid/Liquid | Liquid/Salt |
References
-
Chambers, R. D., et al. "Polyhalogenated Heterocyclic Compounds. Reactivity and Substitution Patterns."[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2000 .
-
Schlosser, M. "The Organometallic Approach to Heterocycles: Lithium-Halogen Exchange vs. Deprotonation." Angewandte Chemie International Edition, 2005 .
-
Estel, L., et al. "Regioselectivity in the Lithiation of 3,5-Dibromopyridines." Journal of Organic Chemistry, 1988 .
-
O'Boyle, N. M., et al. "Computational Studies of Nucleophilic Substitution in Pyridines." Journal of Chemical Information and Modeling, 2018 .
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Compounds Derived from 3,5-Dibromo-4-fluoropyridine
Executive Summary
This technical guide evaluates the metabolic stability profile of drug candidates synthesized from the 3,5-Dibromo-4-fluoropyridine scaffold. In modern medicinal chemistry, this scaffold is considered "privileged" due to its ability to undergo orthogonal functionalization—allowing independent modification at the C3, C5 (via cross-coupling), and C4 (via
From a metabolic perspective, derivatives of this scaffold offer a distinct advantage: the C4-fluorine atom acts as a metabolic blocker against oxidative clearance, while the pyridine nitrogen modulates lipophilicity (
Part 1: The Structural Advantage & Metabolic Logic
To accurately assess stability, one must first understand the intended metabolic defense mechanisms built into this scaffold.
The Fluorine Blockade (C4 Position)
In many aromatic systems, the para-position is a primary "soft spot" for Cytochrome P450 (CYP)-mediated hydroxylation.
-
Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than a C-H bond (approx. 99 kcal/mol), rendering the C4 position resistant to direct oxidation.
-
Electronic Effect: The high electronegativity of fluorine reduces the electron density of the pyridine ring, which can decrease the rate of electrophilic attack by high-valent Iron-Oxo CYP species.
The Pyridine Nitrogen (N1 Position)
-
Liability: Pyridines are susceptible to N-oxidation (mediated largely by CYP2D6 or CYP3A4) or N-methylation.
-
Mitigation in this Scaffold: The presence of electron-withdrawing groups (like the C4-Fluorine and potential C3/C5 aryl substituents) reduces the basicity of the pyridine nitrogen. This lowers the affinity for the heme iron in CYP enzymes, effectively suppressing N-oxide formation compared to simple alkyl-pyridines.
Diagram: Metabolic Soft Spots & Blocking Strategy
The following diagram visualizes where metabolism typically occurs and how this specific scaffold mitigates it.
Figure 1: Structural logic showing how the 4-Fluoro substitution and electronic effects mitigate common metabolic liabilities.
Part 2: Comparative Assessment Protocol (Microsomal Stability)
This protocol is designed to determine the Intrinsic Clearance (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL glucose-6-phosphate dehydrogenase. -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Methodology
-
Preparation:
-
Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[2]
-
Prepare a 2x Master Mix containing microsomes (final assay conc: 0.5 mg/mL) in buffer.
-
-
Incubation:
-
Spike Test Compound into Master Mix (Final conc: 1 µM, <0.1% DMSO).
-
Note: Low concentration (1 µM) is critical to remain below
for linear clearance kinetics. -
Aliquot 50 µL into a 96-well plate.
-
Initiate reaction by adding 50 µL of pre-warmed NADPH regenerating system.
-
-
Time-Course Sampling:
-
Incubate at 37°C with shaking.
-
Terminate reaction at
min by transferring aliquots into 300 µL of ice-cold Quench Solution.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Part 3: Benchmarking & Data Interpretation
To validate the performance of this compound derivatives, results must be compared against structural analogs. The table below illustrates expected trends based on structure-activity relationships (SAR).
Comparative Performance Table
| Compound Class | Structure Description | HLM | Metabolic Liability | |
| Target Derivative | 3,5-Diaryl-4-fluoropyridine | < 15 (Low) | > 60 | High Stability. F blocks C4; N is deactivated. |
| Analog A | 3,5-Diarylpyridine (No F) | 40 - 80 (High) | < 20 | Rapid C4-oxidation (Para-hydroxylation). |
| Analog B | 1,3,5-Triphenylbenzene | 20 - 50 (Mod) | 30 - 45 | Moderate. Lacks N-oxide risk, but lipophilicity drives high CYP binding. |
| Control | Verapamil (High Clearance) | > 100 | < 10 | Reference standard for high metabolism. |
Interpreting the Data[1][2][3][4][5][6][7][8][9]
-
The Fluorine Effect: If the Target Derivative shows significantly lower clearance than Analog A, the C4-Fluorine is successfully blocking metabolic soft spots.
-
The Nitrogen Effect: If the Target Derivative is more stable than Analog B (Benzene), the pyridine nitrogen is likely improving solubility and reducing the "grease-driven" binding to CYP enzymes, without becoming a liability itself (due to the electronic deactivation described in Part 1).
Part 4: Advanced Profiling (Metabolite Identification)
If the compound is unstable (
Common Failure Modes for this Scaffold:
-
Defluorination: Rare, but possible via nucleophilic attack by glutathione (GSH) if the ring is extremely electron-deficient.
-
Detection: Look for GSH adducts (+307 Da) or Hydroxy replacement (+16 Da - 18 Da).
-
-
N-Oxidation: If the C3/C5 substituents are electron-donating, the nitrogen may become basic enough to oxidize.
-
Detection: Look for +16 Da shift with characteristic N-oxide fragmentation.
-
-
De-bromination: If a bromine atom was retained (not coupled), it is a metabolic liability (oxidative debromination).
-
Recommendation: Ensure all bromines are replaced via cross-coupling during synthesis.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Elsevier.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
-
Creative Bioarray. (2024). Microsomal Stability Assay Protocol.
Sources
Safety Operating Guide
3,5-Dibromo-4-fluoropyridine proper disposal procedures
Technical Disposal Protocol: 3,5-Dibromo-4-fluoropyridine
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain or in general trash. this compound is a halogenated heterocyclic compound that poses specific environmental and safety risks due to its potential to release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion.[1][2]
-
Primary Waste Stream: Halogenated Organic Waste.
-
Critical Segregation: Keep separate from strong oxidizers and non-halogenated solvents.[3]
-
Disposal Method: High-temperature incineration with mandatory flue gas scrubbing (wet scrubber) for acid gas neutralization.[3][4]
Chemical Hazard Profile & Causality
To safely manage this compound, one must understand why it requires specific handling. The presence of both bromine and fluorine on the pyridine ring dictates the disposal pathway.[3]
| Property | Specification | Operational Implication |
| Chemical Class | Polyhalogenated Pyridine | Persistent environmental pollutant; toxic to aquatic life.[3][4] |
| Combustion Products | HF, HBr, NOx, COx | CRITICAL: Standard incineration without scrubbing will release corrosive HF gas, damaging facility infrastructure and violating emission standards.[3][4] |
| Reactivity | Incompatible with Strong Oxidizers | Risk of exothermic runaway if mixed with peroxides, nitric acid, or perchlorates in waste containers.[3][4] |
| RCRA Status | Characteristic / Listed (Context Dependent) | While Pyridine is U196 , halogenated derivatives often fall under D001 (Ignitable) or require "Halogenated" profiling.[3][4] |
The Fluorine Factor: Unlike chlorinated or brominated compounds, the C-F bond is exceptionally strong.[3] However, under the extreme conditions of a hazardous waste incinerator (>1100°C), this bond breaks, forming HF.[3][4] If the disposal facility is not equipped with a caustic scrubber (typically using NaOH or KOH), the HF will corrode the combustion chamber and stack.[3] You must declare the fluorine content on your waste tag. [3][4]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Pre-Treatment (At the Bench)[3]
-
Solid Waste: If the material is a solid powder or residue on weighing paper:
-
Liquid Waste (Reaction Mixtures):
-
Solvent Compatibility: Ensure the carrier solvent is compatible.[3] (e.g., DCM, Chloroform, Ethyl Acetate).[3][4]
-
No Oxidizers: Verify no quenching agents (like Hydrogen Peroxide) are present. If an oxidative quench was used, test for peroxides before bottling.[3]
-
PH Check: If the waste stream is acidic (pH < 4), neutralize with Sodium Bicarbonate before adding to the organic waste carboy to prevent gas buildup.[3]
-
Phase 2: Packaging & Labeling
-
Container: Use amber glass or HDPE containers with vented caps if available, to prevent pressure buildup from slow decomposition.[3]
-
Labeling (RCRA Compliance):
Phase 3: Facility Handoff
-
Notify your EHS (Environmental Health & Safety) officer that the waste contains organic fluorine .[3]
-
Why? This directs the waste to specific incinerators (e.g., rotary kilns) capable of handling HF generation.[3]
Waste Stream Decision Tree (Workflow)
The following diagram outlines the logical flow for determining the correct disposal path, ensuring compliance and safety.
Caption: Logical workflow for segregating and packaging fluorinated pyridine waste.[3][4]
Mechanistic Insight: The Incineration Process
Why do we insist on "Halogenated" segregation? It comes down to the stoichiometry of combustion.[3]
-
Combustion: In the incinerator, the organic framework is oxidized:
[3] -
Scrubbing (The Critical Step): The exhaust gas passes through a wet scrubber spraying a caustic solution (usually Sodium Hydroxide, NaOH).[2][3]
-
Result: The toxic acid gases are converted into neutral salts (Sodium Fluoride/Bromide) which are captured in the wastewater sludge, preventing atmospheric release.[3]
Self-Validating Safety Check:
-
If you put this in a non-halogenated drum: The facility may burn it in a unit without a scrubber.[3] The HF released will corrode the stack, potentially causing a release event that can be traced back to your lab via waste manifests.[3]
Emergency Procedures (Spill Response)
-
Small Spill (< 5g):
-
Evacuate the immediate area.[3]
-
Wear double nitrile gloves, safety goggles, and a lab coat.[3]
-
Cover with a spill pillow or adsorbent material (vermiculite).[3]
-
Sweep into a wide-mouth jar and label as hazardous waste.
-
Clean the surface with soap and water; do not use bleach (potential reaction with amines/pyridines).[3]
-
-
Exposure:
References
-
PubChem. (n.d.).[3] 3,5-Dibromo-4-chloropyridine (Analogous Hazard Profile).[3][4][5] National Library of Medicine.[3] Retrieved from [Link]
-
U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency.[3][6] Retrieved from [Link]
-
Torch-Air. (2024).[3][7] Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing.[3][4] Retrieved from [Link]
Sources
- 1. media.clemson.edu [media.clemson.edu]
- 2. Scrubbers - flue gas treatment of incinerators [igniss.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling 3,5-Dibromo-4-fluoropyridine
Technical Safety Protocol: 3,5-Dibromo-4-fluoropyridine
Executive Summary & Chemical Profile
Compound: this compound CAS: 126911-85-3 Role: High-value halogenated heterocyclic intermediate used in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical synthesis.
Operational Directive: This compound presents a dual hazard profile: chemical toxicity typical of halogenated pyridines (potential neurotoxicity/nephrotoxicity upon chronic exposure) and high reactivity (sensitizing potential). Standard "lab coat and glasses" protocols are insufficient. This guide establishes a Zero-Contact handling standard.
Risk Assessment & Hazard Identification
Based on GHS Standards and Analogous Halogenated Pyridine Data.
| Hazard Class | Category | Signal Word | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed | Systemic absorption via GI tract; pyridines can metabolize to reactive iminium ions. |
| Skin Corrosion/Irritation | 2 | Warning | Causes skin irritation | Lipophilic nature allows dermal penetration; halogen substituents increase lipid solubility. |
| Eye Damage/Irritation | 2A | Warning | Causes serious eye irritation | Mucous membrane attack; potential for corneal opacity if untreated. |
| STOT - Single Exposure | 3 | Warning | May cause respiratory irritation | Dust/vapor inhalation targets upper respiratory tract. |
Critical Insight: While labeled "Irritant," the fluorine substituent at the C4 position activates the ring for nucleophilic aromatic substitution (
). This reactivity implies that upon contact with biological nucleophiles (proteins/DNA), the compound can cause sensitization or cumulative damage not immediately apparent in acute toxicity tests.
Personal Protective Equipment (PPE) Matrix
Protocol grounded in permeation kinetics.
Hand Protection Strategy
The "Nitrile Fallacy": Standard 4-mil nitrile gloves provide <3 minutes of protection against halogenated pyridines when dissolved in carrier solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
| Handling State | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Dry Solid (Weighing) | Nitrile (4 mil / 0.1 mm) | None required | Solid state lacks kinetic mobility to permeate nitrile rapidly. |
| Solution (Transfer/Reaction) | Laminate Film (Silver Shield/4H) | Nitrile (5-8 mil) | Laminate resists organic permeation (>480 min); outer nitrile provides grip and mechanical protection. |
| Spill Cleanup | Laminate Film | Heavyweight Nitrile (15 mil) | Maximum barrier against bulk saturation. |
Respiratory & Body Protection
-
Engineering Control (Primary): Chemical Fume Hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity. Sash height must be kept below the breathing zone (18 inches).
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup outside a hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges .
-
Why Full-Face? Pyridine vapors are lacrimators; half-masks leave eyes vulnerable to absorption.
-
-
Body: Tyvek® lab coat (disposable) preferred over cotton to prevent fabric saturation and carry-home contamination.
Operational Workflow & Decision Logic
Visualization: Safe Handling Lifecycle
This diagram outlines the critical control points from storage to disposal.[1][2]
Figure 1: Operational lifecycle ensuring containment at every stage.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Ventilation: Check the fume hood monitor. A tissue strip taped to the sash should be pulled inward firmly.
-
Decontaminate Area: Clear the hood of unrelated clutter to prevent turbulence (eddy currents) that can pull vapors out of the hood.
-
Prepare Waste Stream: Have a dedicated "Halogenated Organic Waste" container ready before starting.
Phase 2: Weighing & Transfer
-
The Static Hazard: Fine powders of fluorinated pyridines are prone to static charge.
-
Action: Use an anti-static gun or ionizer if available.
-
Action: Weigh directly into the tared reaction vessel if possible, rather than using weighing boats, to minimize transfer losses and dust generation.
-
-
Solvent Addition: Add solvent slowly down the side of the vessel to wet the solid without lofting dust.
Phase 3: Reaction & Cleanup[1]
-
Glassware: Rinse all glassware (spatulas, funnels) with a small amount of acetone inside the hood and collect this rinse as hazardous waste. Do not wash contaminated glassware in the open sink.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no outer surface touches skin.
Waste Disposal Strategy
Strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated solvents.
| Waste Category | Criteria | Disposal Code (Typical) | Protocol |
| Halogenated Organic | Contains >1% Halogens (F, Cl, Br, I) | F002 / D022 | DO NOT MIX with non-halogenated solvents (e.g., Acetone, Hexane). Mixing dramatically increases disposal costs (requires high-temp incineration). |
| Solid Waste | Contaminated gloves, paper towels | Hazardous Debris | Double-bag in clear polyethylene bags; label as "Solid Debris Contaminated with Halogenated Pyridine". |
| Aqueous Waste | Water layers from extraction | Aqueous Toxic | Check pH. If acidic/basic, neutralize to pH 5-9 before storage if local regulations require, but treat as toxic due to dissolved pyridine. |
Visualization: PPE Decision Tree
Use this logic to select the correct protection for the specific task.
Figure 2: PPE Selection Logic based on physical state and exposure duration.
Emergency Response
-
Eye Contact: Immediate irrigation is critical. Pyridines are bases; they can cause saponification of corneal lipids.
-
Protocol: Flush for minimum 15 minutes . Hold eyelids apart. Do not pause to remove contact lenses—flush over them if necessary, then remove.
-
-
Skin Contact:
-
Protocol: Drench with water immediately.[2] Soap is secondary; dilution is primary. Remove contaminated clothing while under the shower.
-
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a bag.
-
Spill (Liquid): Cover with vermiculite or activated charcoal pads. Do not use paper towels alone, as the high surface area can increase evaporation rates of the solvent.
References
-
Jubilant Ingrevia . (2025).[2][3] Safety Data Sheet: 3,5-Dibromopyridine. Retrieved from
-
Fisher Scientific . (2025).[3] Safety Data Sheet: 3,5-Dibromo-4-methylpyridine (Analogous Structure). Retrieved from
-
Ansell Healthcare . (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Cornell University EHS . (2022). Guide to Organic Solvent Waste Disposal & Segregation. Retrieved from
-
Post Apple Scientific . (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
